2-(Chloromethyl)pyrimidin-4-amine hydrochloride
Description
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Properties
IUPAC Name |
2-(chloromethyl)pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-3-5-8-2-1-4(7)9-5;/h1-2H,3H2,(H2,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCTPFTIFDNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-79-1 | |
| Record name | 4-Pyrimidinamine, 2-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)pyrimidin-4-amine hydrochloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(Chloromethyl)pyrimidin-4-amine hydrochloride CAS number and structure
Executive Summary
2-(Chloromethyl)pyrimidin-4-amine hydrochloride (CAS: 1803609-79-1) is a bifunctional pyrimidine intermediate critical in the synthesis of kinase inhibitors and vitamin analogs. Its structure features a reactive electrophilic handle (the chloromethyl group at C2) and a nucleophilic moiety (the amine at C4).
This dual reactivity presents a unique challenge: the free base is prone to rapid intermolecular self-alkylation (polymerization). Consequently, the compound is almost exclusively isolated, stored, and utilized as the hydrochloride salt . This guide details the handling, synthesis, and reactivity profile required to successfully deploy this building block in drug discovery campaigns.
Chemical Identity & Properties
The stability of this compound is pH-dependent. The hydrochloride salt protonates the pyrimidine ring/amine, reducing nucleophilicity and preventing the "head-to-tail" polymerization seen in the free base.
Table 1: Physicochemical Profile
| Property | Data |
| Compound Name | 2-(Chloromethyl)pyrimidin-4-amine hydrochloride |
| CAS Number (HCl Salt) | 1803609-79-1 |
| CAS Number (Free Base) | 79651-35-7 |
| Molecular Formula | C₅H₆ClN₃[1] · HCl |
| Molecular Weight | 180.04 g/mol (Salt) / 143.57 g/mol (Base) |
| Appearance | White to pale yellow hygroscopic solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents |
| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| SMILES | NC1=NC(CCl)=NC=C1.Cl |
Synthetic Pathway & Logic
The synthesis of 2-(chloromethyl)pyrimidin-4-amine hydrochloride typically proceeds via the chlorination of (4-aminopyrimidin-2-yl)methanol. The choice of reagent is critical: Thionyl chloride (SOCl₂) is preferred over phosphorous oxychloride (POCl₃) or HCl gas because it generates the hydrochloride salt in situ while producing gaseous byproducts (SO₂), simplifying purification.
Mechanism of Stabilization
The reaction must be maintained under acidic conditions. If the reaction mixture is neutralized during workup, the free amine at C4 will attack the electrophilic C2-chloromethyl group of a neighboring molecule, leading to insoluble oligomers.
Diagram 1: Synthesis & Stabilization Logic
Caption: Synthesis pathway showing the conversion of alcohol to chloride and the critical risk of polymerization upon neutralization.
Experimental Protocol
Objective: Synthesis of 2-(chloromethyl)pyrimidin-4-amine hydrochloride on a 10 mmol scale.
Reagents
-
(4-Aminopyrimidin-2-yl)methanol (1.25 g, 10 mmol)
-
Thionyl Chloride (SOCl₂) (2.38 g, 20 mmol, 2.0 eq)
-
Dichloromethane (DCM), Anhydrous (20 mL)
-
Diethyl ether (for precipitation)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).
-
Purge with Nitrogen (N₂) to remove ambient moisture. Rationale: Thionyl chloride reacts violently with water; moisture will also degrade the hygroscopic product.
-
-
Solubilization:
-
Suspend (4-aminopyrimidin-2-yl)methanol (1.25 g) in anhydrous DCM (15 mL).
-
Cool the suspension to 0°C using an ice bath.
-
-
Chlorination:
-
Add Thionyl Chloride (2.38 g) dropwise over 10 minutes via a syringe.
-
Observation: The suspension may clear as the intermediate chlorosulfite forms, followed by the precipitation of the hydrochloride salt.
-
Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4 hours.
-
-
Workup (Acidic Conditions):
-
Do NOT wash with aqueous bicarbonate.
-
Concentrate the reaction mixture under reduced pressure (Rotavap) at <40°C to remove excess SOCl₂ and DCM.
-
The residue will be a semi-solid or thick oil.
-
-
Isolation:
-
Triturate the residue with anhydrous Diethyl Ether (30 mL) to induce crystallization.
-
Filter the white precipitate under a blanket of Nitrogen.
-
Wash the filter cake with cold Ether (2 x 10 mL).
-
-
Drying:
-
Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours.
-
Yield: Expect 85-95% (approx. 1.6 g).
-
Reactivity & Applications
This compound is a "linchpin" intermediate. It is primarily used to append the 4-aminopyrimidin-2-yl motif to other pharmacophores.
Reactivity Profile
-
Electrophile (C2-CH₂Cl): Highly reactive toward thiols, secondary amines, and alkoxides.
-
Nucleophile (C4-NH₂): Deactivated in the salt form. To utilize the electrophilic handle, one must carefully liberate the base in situ or use non-nucleophilic bases (e.g., DIPEA) that will not compete for the alkyl halide.
Diagram 2: Application Workflow (Kinase Inhibitor Synthesis)
Caption: General workflow for coupling the chloromethyl pyrimidine with nucleophiles using non-nucleophilic bases.
Safety & Handling (MSDS Summary)
-
Corrosivity: The HCl salt is acidic and corrosive to mucous membranes. Wear nitrile gloves and eye protection.
-
Stability: Hygroscopic. Hydrolysis of the chloromethyl group occurs rapidly in moist air, releasing HCl gas and reverting to the alcohol.
-
Toxicity: Pyrimidine alkyl halides are potential alkylating agents (genotoxic). Handle in a fume hood.
References
-
Thermo Fisher Scientific. 4-Amino-2-(chloromethyl)pyrimidine, 96% Product Specifications. Retrieved from
-
GuideChem. 2-(Chloromethyl)pyrimidin-4-amine hydrochloride CAS 1803609-79-1 Details. Retrieved from
-
BenchChem. Nucleophilic Substitution Reactions of Chloromethyl-pyrimidines. Retrieved from
-
BLD Pharm. 2-(Chloromethyl)pyrimidin-4-amine hydrochloride Product Page. Retrieved from
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)pyrimidin-4-amine hydrochloride is a key intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the reactive chloromethyl group at the 2-position, coupled with the amino group at the 4-position, provides a versatile platform for the synthesis of a diverse range of derivatives. Accurate structural elucidation and purity assessment are paramount in drug discovery and development, making nuclear magnetic resonance (NMR) spectroscopy an indispensable analytical tool. This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride, offering insights into spectral interpretation, experimental protocols, and potential challenges.
The formation of the hydrochloride salt significantly influences the electronic environment of the pyrimidine ring. Protonation of the basic nitrogen atoms in the pyrimidine ring and/or the exocyclic amino group can lead to a downfield shift of nearby protons in the ¹H NMR spectrum.[1] This guide will consider these effects in the detailed analysis of the spectrum.
Predicted ¹H NMR Spectrum
A detailed analysis of the chemical structure of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride allows for the prediction of its ¹H NMR spectrum. The molecule possesses three distinct proton environments, which are expected to give rise to three signals in the spectrum.
Molecular Structure of 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride
Caption: Molecular structure of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride showing the key proton environments.
Data Interpretation
The predicted ¹H NMR spectrum of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride in a suitable deuterated solvent, such as DMSO-d₆, would exhibit the following key signals:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.2 - 8.5 | Doublet (d) | ~5-6 | 1H |
| H-5 | ~6.7 - 7.0 | Doublet (d) | ~5-6 | 1H |
| -CH₂- | ~4.7 - 5.0 | Singlet (s) | N/A | 2H |
| -NH₃⁺ | ~7.5 - 8.5 (broad) | Singlet (s, broad) | N/A | 3H |
Detailed Rationale:
-
H-6 (Pyrimidine Ring Proton): This proton is adjacent to a ring nitrogen and is expected to be the most downfield of the aromatic protons. In related pyrimidine systems, protons at this position typically resonate at high chemical shifts.[2] The electron-withdrawing nature of the neighboring nitrogen atom and the overall positive charge on the molecule due to protonation will further deshield this proton. It will appear as a doublet due to coupling with H-5.
-
H-5 (Pyrimidine Ring Proton): This proton is coupled to H-6 and will therefore appear as a doublet. Its chemical shift will be upfield relative to H-6. The amino group at the 4-position is electron-donating, which would typically shield this proton. However, the protonation of the molecule will have a deshielding effect, resulting in a chemical shift that is a balance of these opposing influences. In some aminopyrimidines, the H-5 proton is observed around 7.60 ppm.[3]
-
-CH₂- (Chloromethyl Protons): The protons of the chloromethyl group are adjacent to the electron-withdrawing chlorine atom and the pyrimidine ring. This will cause a significant downfield shift. In similar structures, such as 2-(chloromethyl)pyridine hydrochloride, the -CH₂- signal appears around 5.25 ppm.[4] Due to the absence of adjacent protons, this signal is expected to be a singlet.
-
-NH₃⁺ (Ammonium Protons): In the hydrochloride salt, the amino group will be protonated to form an ammonium group (-NH₃⁺). The protons on the nitrogen are typically broad in the ¹H NMR spectrum and their chemical shift can be highly variable, depending on the solvent, concentration, and temperature. In many cases, these protons exchange with residual water in the solvent, leading to a broad signal that may not integrate to the expected number of protons. Dissolving the salt in D₂O would likely lead to the exchange of these protons with deuterium, causing the signal to disappear.[5]
Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride for structural verification and purity assessment.
Materials:
-
2-(Chloromethyl)pyrimidin-4-amine hydrochloride
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and other standard laboratory glassware
Instrumentation:
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Workflow for ¹H NMR Analysis
Caption: A simplified workflow for acquiring and analyzing the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve a sharp and symmetrical solvent peak. This is crucial for obtaining high-resolution spectra.
-
Calibrate the 90° pulse width for the proton channel.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum by setting the residual DMSO peak to 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Troubleshooting and Advanced Analysis
Common Issues and Solutions:
-
Poor Solubility: If the compound does not fully dissolve in DMSO-d₆, gentle heating or sonication may be employed. Alternatively, other polar aprotic deuterated solvents like DMF-d₇ could be tested. Using alkaline deuterated methanol can also be an option to neutralize the HCl salt in situ and improve solubility for quantitative NMR.[6]
-
Broad Peaks: Broadening of the aromatic signals could indicate aggregation or chemical exchange. Diluting the sample or acquiring the spectrum at an elevated temperature might help to sharpen the peaks. The broadness of the -NH₃⁺ peak is expected.
-
Impurity Peaks: The presence of unexpected signals in the spectrum may indicate impurities. Careful integration and comparison with the expected spectrum can help in identifying and quantifying these impurities.
Advanced NMR Techniques:
-
2D NMR Spectroscopy: For unambiguous assignment of the proton signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show a cross-peak between the coupled protons H-5 and H-6, confirming their connectivity. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the complete structural elucidation.
Conclusion
The ¹H NMR spectrum of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride provides a wealth of information for its structural confirmation and purity assessment. A thorough understanding of the expected chemical shifts, coupling patterns, and the influence of the hydrochloride salt is crucial for accurate interpretation. By following the outlined experimental protocol and being aware of potential challenges, researchers can confidently utilize ¹H NMR spectroscopy as a powerful tool in the synthesis and characterization of this important chemical intermediate.
References
- Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega.
- Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. (2012).
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016).
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
- Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal. (n.d.). NIH.
- Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuter
- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar.
- Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. (n.d.). WUR eDepot.
- (a) 1 H NMR overlay of IIIM-290 and its salt forms; (b) 1 H chemical... (n.d.).
- Can the salt form of my organic compound be determined using NMR?. (2018).
- 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-Aminopyrimidine(591-54-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-Aminopyridine(504-24-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-Aminopyrimidine. (n.d.). LKT Labs.
- 4-Aminopyrimidine | C4H5N3 | CID 68958. (n.d.). PubChem.
- 4-Aminopyridine | C5H6N2 | CID 1727. (n.d.). PubChem.
- CuI-NP catalyzed N-Arylation of amines using Vit-E analoues as Amphiphile in water :Application in the synthesis of pharmaceutical entities. (n.d.). The Royal Society of Chemistry.
- H NMR Chemical Shifts (δ, ppm). (n.d.).
- 1 H-NMR spectrum of para-substituted pyrimidine ER-6. (n.d.).
- 1H chemical shifts in NMR, part 18 1.
- The values for proton and C-13 chemical shifts given below are typical approxim
- What is the effect of salt (KCl, NaCl) on the 1H 90 degree pulse width in NMR and also on the chemical shift?. (2014).
- 2-(Chloromethyl)pyrimidin-4-amine. (n.d.).
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
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The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Pyrimidin-4-amines
For researchers, medicinal chemists, and drug development professionals, the pyrimidine core represents a privileged scaffold, a foundational structure from which a multitude of potent and selective therapeutic agents have been developed.[1][2] Among its various derivatives, substituted pyrimidin-4-amines have emerged as a particularly fruitful area of investigation, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential as therapeutic agents.
The Pyrimidin-4-amine Core: A Hub of Biological Activity
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[3][4][5] This inherent biological relevance makes pyrimidine derivatives excellent candidates for interacting with a wide array of biological targets. The 4-amino substitution, in particular, provides a critical hydrogen bond donor and acceptor motif that facilitates binding to the ATP-binding pockets of kinases and other enzymes.[6] This has led to the development of numerous pyrimidin-4-amine-based inhibitors for a variety of diseases.
Kinase Inhibition: A Dominant Therapeutic Application
A significant portion of research into substituted pyrimidin-4-amines has focused on their ability to inhibit protein kinases.[2] These enzymes play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[7]
Targeting Oncogenic Kinases
Substituted pyrimidin-4-amines have been successfully developed as inhibitors of several key oncogenic kinases:
-
Protein Kinase B (Akt/PKB): As a crucial node in the PI3K/Akt/mTOR signaling pathway, Akt is a prime target for cancer therapy.[8][9] Researchers have developed potent and selective ATP-competitive inhibitors of Akt based on the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold.[8][9] Optimization of substituents on the piperidine ring has led to compounds with nanomolar potency and significant selectivity over the closely related kinase PKA.[8][9]
-
Src and Abl Tyrosine Kinases: Dual inhibitors of Src and Abl tyrosine kinases have been developed from 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines.[10] These compounds have shown antiproliferative effects in leukemia cell lines positive for the Bcr-Abl fusion protein.[10]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of B-cell receptor signaling and a validated target for autoimmune diseases like rheumatoid arthritis.[11] 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been explored as BTK inhibitors.[11]
-
Cyclin-Dependent Kinase 2 (CDK2): N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as novel inhibitors of CDK2, a kinase often overexpressed in tumors, and have demonstrated antiproliferative activity against various cancer cell lines.[12]
-
Anaplastic Lymphoma Kinase (ALK): Dual inhibitors of ALK and histone deacetylases (HDACs) have been designed from 2,4-pyrimidinediamine derivatives for the treatment of ALK-addicted cancers.[13]
Signaling Pathway: PI3K/Akt/mTOR
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a substituted pyrimidin-4-amine targeting Akt.
Targeting Protozoan Kinases
The unique structural features of some protozoan kinases compared to their human counterparts present opportunities for selective inhibition.
-
Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs): 7H-pyrrolo[2,3-d]pyrimidine-4-amines have been designed as potential inhibitors of PfCDPK1 and PfCDPK4, which are crucial for the life cycle of the malaria parasite.[14] Several compounds have demonstrated promising inhibitory activity in the sub-micromolar range.[14]
Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors
The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships. Key insights include:
-
The 4-Amino Group: This is a crucial pharmacophore that typically forms one or more hydrogen bonds with the hinge region of the kinase ATP-binding site.[6]
-
Substituents at the 2- and 5-positions: These positions are often modified to enhance potency and selectivity. Bulky hydrophobic groups at the 5-position can occupy the hydrophobic pocket adjacent to the gatekeeper residue, conferring selectivity.[14]
-
Fused Ring Systems: Scaffolds like pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine are frequently employed to orient substituents in a favorable manner for binding.[6][15]
Table 1: Biological Activity of Selected Pyrimidin-4-amine-based Kinase Inhibitors
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Akt (PKB) | <10 | [8][9] |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | FGFR1 | 115 | [6] |
| 7H-Pyrrolo[2,3-d]pyrimidine-4-amine | PfCDPK4 | 210-530 | [14] |
| 1H-Pyrazolo[3,4-d]pyrimidine | Src | 3-6 | [6] |
| 4-Amino substituted 1H-pyrazolo[3,4-d]pyrimidines | Abl | Varies | [10] |
Anticancer Activity Beyond Kinase Inhibition
While kinase inhibition is a major mechanism, substituted pyrimidin-4-amines can exert anticancer effects through other pathways as well.
-
Apoptosis Induction: Some 5-(4-aminophenyl)pyrimidin-4-ol derivatives have been identified as caspase activators and apoptosis inducers, offering a potential route for cancer treatment by triggering programmed cell death.[16]
-
Antiproliferative Effects: A wide range of substituted pyrimidine derivatives have demonstrated antiproliferative activity against various cancer cell lines, including human melanoma, breast cancer, and leukemia.[15][17] The specific mechanisms for many of these are still under investigation but are likely multifactorial.
Anti-inflammatory Properties
Inflammation is a key pathological feature of many chronic diseases. Substituted pyrimidin-4-amines have shown promise as anti-inflammatory agents.
-
Inhibition of Inflammatory Mediators: The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activity of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB).
-
In Vivo Efficacy: 4-Amino-5-arylpyrimidines have demonstrated anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[18] Some pyrazolo[3,4-d]pyrimidine derivatives have also shown good anti-inflammatory activity in a rat pleurisy model.[19]
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Caption: A typical workflow for evaluating the anti-inflammatory activity of a test compound.
Antimicrobial and Other Biological Activities
The structural diversity of substituted pyrimidin-4-amines has led to their investigation in a wide range of other therapeutic areas.
-
Antimicrobial Activity: Various pyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[17][20][21] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell wall.[3]
-
Beta-Amyloid Cleaving Enzyme-1 (BACE1) Inhibition: As a key enzyme in the production of amyloid-beta peptides, BACE1 is a target for Alzheimer's disease therapy. 4-aminopyrimidine and 4,6-diaminopyrimidine derivatives have been designed as BACE1 inhibitors.[22]
-
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition: Pyrimidine-4-carboxamides have been identified as potent inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipid mediators.[23][24][25]
-
Insecticidal Activity: Certain pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole motif have shown excellent insecticidal activity against specific pests.[26]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
General Kinase Inhibition Assay (Radiometric Filter Binding)
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide by a specific kinase.
Materials:
-
Kinase of interest
-
Substrate peptide
-
[γ-³³P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (substituted pyrimidin-4-amines) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and assay buffer in a 96-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
Substituted pyrimidin-4-amines represent a highly versatile and privileged scaffold in medicinal chemistry, with demonstrated efficacy across a wide range of therapeutic targets. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and the application of robust biological assays, holds immense promise for the discovery of novel and improved therapeutic agents. Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects, exploring novel substitution patterns to uncover new biological activities, and employing advanced computational methods to guide the design of next-generation pyrimidin-4-amine-based drugs.
References
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciensage.info [sciensage.info]
- 16. benchchem.com [benchchem.com]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. 4-Amino-5-arylpyrimidines as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 21. rjptonline.org [rjptonline.org]
- 22. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif [journal.hep.com.cn]
Methodological & Application
Strategic Synthesis of 2-Functionalized Pyrimidines via 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride
Abstract
This application note details the strategic utilization of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride (CAS 936643-80-0) as a high-value electrophilic scaffold in medicinal chemistry. Specifically designed for drug development workflows, this guide focuses on the
Introduction: The Pharmacophore & Reagent Profile
The pyrimidine heterocycle is a privileged structure in oncology and infectious disease therapeutics.[1] The 2-(chloromethyl)pyrimidin-4-amine scaffold is particularly valuable because it combines an electron-rich exocyclic amine (useful for H-bonding in ATP-binding pockets) with a reactive electrophilic handle at the 2-position.
Unlike simple alkyl halides, the chloromethyl group at the 2-position of a pyrimidine ring exhibits "benzylic-like" reactivity . The electron-deficient nature of the diazine ring pulls electron density from the methylene carbon, enhancing its susceptibility to nucleophilic attack, while the 4-amino group modulates this effect, preventing the excessive instability often seen in 2-chloromethylpyrimidines lacking electron-donating substituents.
Key Physicochemical Properties
| Property | Data | Implication for Synthesis |
| Molecular Weight | 180.03 g/mol (HCl salt) | Requires stoichiometric adjustment for base neutralization. |
| Appearance | White to off-white crystalline solid | Hygroscopic; store at -20°C to prevent hydrolysis. |
| Solubility | DMSO (>20 mg/mL), DMF, Water | Soluble in polar aprotic solvents; avoid protic solvents in storage. |
| Reactivity Class | Primary Alkyl Halide (Activated) | High |
Reaction Mechanics & Strategic Considerations
The synthesis of 2-substituted pyrimidines from this precursor relies on a bimolecular nucleophilic substitution (
The "Salt Effect" Challenge
The starting material is supplied as a hydrochloride salt .[3] This presents a dual challenge:
-
Nucleophile Neutralization: If a free amine nucleophile is added directly, it may be protonated by the HCl, rendering it non-nucleophilic.
-
Solubility: The salt form is less soluble in standard organic solvents (DCM, THF) compared to polar aprotic solvents (DMF, DMSO).
Critical Control Point: You must employ a Base Scavenging Strategy . A non-nucleophilic auxiliary base (e.g., DIPEA,
-
Scavenge the HCl generated during the substitution.[4]
-
De-protonate the nucleophile (if applicable, e.g., thiols/phenols).
Reaction Pathway Diagram[1][5]
Figure 1: Mechanistic pathway for the synthesis of 2-substituted pyrimidines. Note the critical neutralization step to generate the reactive free base species in situ.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of secondary/tertiary amines (Kinase Inhibitor Precursors).
Rationale: Amines are the most common nucleophiles used with this scaffold. Inorganic bases (
Materials:
-
2-(Chloromethyl)pyrimidin-4-amine HCl (1.0 equiv)
-
Amine Nucleophile (1.1 - 1.2 equiv)
-
Base: DIPEA (3.0 equiv) or
(3.0 equiv) -
Solvent: Anhydrous DMF or DMSO (0.2 M concentration)
Step-by-Step:
-
Preparation: In a dried reaction vial flushed with
, suspend 2-(chloromethyl)pyrimidin-4-amine HCl (1.0 equiv) in anhydrous DMF. -
Neutralization: Add the Base (3.0 equiv).
-
Observation: If using DIPEA, the suspension may clear slightly. If using
, ensure vigorous stirring. -
Wait: Stir at Room Temperature (RT) for 10 minutes to ensure free-basing.
-
-
Addition: Add the Amine Nucleophile (1.1 equiv) dropwise.
-
Reaction:
-
Primary Amines: Stir at RT for 4–12 hours.
-
Sterically Hindered/Secondary Amines: Heat to 50–60°C. Monitor by LC-MS.
-
-
Work-up:
-
Dilute reaction mixture with EtOAc.
-
Wash with water (
) to remove DMF and salts. -
Wash with brine (
), dry over , and concentrate.
-
-
Purification: Flash chromatography (DCM:MeOH or EtOAc:Hexane gradients).
Protocol B: C-S Bond Formation (Thioether Synthesis)
Target: Thioether-linked pyrimidines.
Rationale: Thiols are highly nucleophilic (soft nucleophiles) and react rapidly with the soft electrophilic carbon of the chloromethyl group. Oxidation to sulfoxides/sulfones is a common follow-up step.
Materials:
-
Thiol (R-SH) (1.0 equiv)[2]
-
Base:
or (2.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF
Step-by-Step:
-
Dissolve the Thiol in MeCN. Add the Base and stir for 15 minutes to generate the thiolate anion.
-
Add 2-(chloromethyl)pyrimidin-4-amine HCl (1.0 equiv) in one portion.
-
Stir at RT.[1][2][3] The reaction is typically fast (1–4 hours).
-
Quench: Filter off the inorganic solids.
-
Isolation: Concentrate the filtrate. Recrystallize or purify via column chromatography.[1]
Protocol C: C-O Bond Formation (Ether Synthesis)
Target: Alkoxymethyl pyrimidines.
Rationale: Alkoxides are harder nucleophiles and also strong bases. There is a risk of
Step-by-Step:
-
Suspend NaH (60% dispersion, 2.2 equiv) in anhydrous THF or DMF at 0°C under Argon.
-
Add the Alcohol (R-OH, 1.2 equiv) dropwise. Stir for 30 min until
evolution ceases. -
Add 2-(chloromethyl)pyrimidin-4-amine HCl (1.0 equiv) as a solid or solution.
-
Allow to warm to RT. Heat to 60°C if conversion is slow.
-
Caution: Quench carefully with water/ice before standard extraction.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Protonation of nucleophile | Increase Base equivalents (>3.0 eq). Ensure the HCl salt is neutralized before expecting reaction. |
| Hydrolysis Product (Hydroxymethyl) | Wet solvent / Hygroscopic starting material | Use Anhydrous solvents (DMF/DMSO). Store reagent with desiccant at -20°C. |
| Polymerization / Tars | Free base instability | Do not isolate the free base of the chloromethyl pyrimidine. Generate it in situ in the presence of the nucleophile. |
| Incomplete Conversion | Poor solubility | Switch from MeCN to DMF or DMSO. Increase temperature to 60°C (do not exceed 80°C to avoid decomposition). |
References
-
BenchChem Application Note. Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. (2025).[1][2][3][5][6][7][8][9][10][11] Retrieved from
-
M. Movassaghi et al. "Synthesis of Densely Substituted Pyrimidine Derivatives."[12] Journal of Organic Chemistry, 74(21), 8460-8463 (2009).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20140063, 2-(Chloromethyl)-N,N-dimethylpyridin-4-amine hydrochloride. Retrieved from
-
ChemicalBook. 2-Chloro-4-(chloromethyl)pyrimidine synthesis and applications. Retrieved from
-
GuideChem. Applications of Pyridine/Pyrimidine Hydrochloride in Chloromethylation. (2024). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
Application Note: Strategic N-Alkylation Protocols Using 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride
Executive Summary & Chemical Profile[1]
This technical guide details the operational frameworks for utilizing 2-(Chloromethyl)pyrimidin-4-amine hydrochloride (CAS: 79651-35-7) as an electrophilic building block. While the pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Aurora, Tie-2 targets) and thiamine (Vitamin B1) analogs, the specific handling of the chloromethyl moiety requires precision to avoid hydrolysis and self-polymerization.
This guide moves beyond generic recipes, offering a mechanistic rationale for solvent selection, base stoichiometry, and temperature control to maximize yield in
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(Chloromethyl)pyrimidin-4-amine hydrochloride |
| CAS Number | 79651-35-7 |
| Molecular Weight | 180.03 g/mol (HCl salt) |
| Physical State | White to off-white crystalline solid |
| Solubility | High: DMSO, Water; Moderate: DMF, MeOH; Low: DCM, EtOAc |
| Primary Reactivity | Electrophile (Alkylating agent) via |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere |
Mechanistic Insight: The "Benzylic-Like" Activation
To optimize the reaction, one must understand the electronic environment. The chloromethyl group at the C2 position is activated by the electron-deficient pyrimidine ring. This mimics a benzylic chloride but is significantly more electron-poor due to the two ring nitrogens.
The Reactivity Paradox
-
Activation: The pyrimidine ring pulls electron density, making the
carbon highly electrophilic, facilitating nucleophilic attack.[1] -
Deactivation (Salt Effect): As supplied, the hydrochloride salt protonates the ring nitrogens or the exocyclic amine. While this stabilizes the solid, it must be neutralized in situ to allow the reaction to proceed. However, the free base is prone to dimerization (intermolecular attack of the 4-amine on the 2-chloromethyl of another molecule).
Key Takeaway: The protocol must balance rapid neutralization with immediate availability of the target nucleophile to outcompete self-alkylation.
Strategic Planning: Solvent & Base Selection
The choice of solvent system is the single biggest determinant of success for this reagent.
Solvent Compatibility Matrix
| Solvent | Suitability | Rationale |
| DMF (Anhydrous) | Optimal | Dissolves the salt; polar aprotic nature accelerates |
| DMSO | High | Excellent solubility, but difficult to remove during workup. |
| Acetonitrile | Moderate | Good for reflux, but the HCl salt may have poor solubility (requires phase transfer or pre-free-basing). |
| Alcohols (MeOH/EtOH) | Avoid | High risk of solvolysis (forming the ether byproduct) due to the high reactivity of the chloromethyl group. |
Base Selection Strategy
-
Primary Choice (DIPEA/TEA): Organic bases are preferred for solubility in DMF/DMSO. Use 2.2 equivalents : 1.0 eq to neutralize the HCl salt, 1.0 eq to scavenge the HCl generated during alkylation, and 0.2 eq excess.
-
Inorganic Choice (
/ ): Useful in acetonitrile or acetone but requires vigorous stirring or grinding due to the heterogeneous nature of the reaction.
Experimental Protocols
Protocol A: Standard N-Alkylation of Secondary Amines
Target Application: Synthesis of Kinase Inhibitor Scaffolds
Objective: Alkylation of a secondary amine (e.g., morpholine, piperazine derivative) using 2-(Chloromethyl)pyrimidin-4-amine HCl.
Materials
-
Reagent: 2-(Chloromethyl)pyrimidin-4-amine HCl (1.0 eq)
-
Nucleophile: Secondary Amine (1.2 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq) -
Solvent: Anhydrous DMF (0.2 M concentration relative to reagent)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solubilization: Add 2-(Chloromethyl)pyrimidin-4-amine HCl and anhydrous DMF. Note: The solution may remain a suspension until the base is added.
-
Neutralization (Critical): Cool the mixture to 0°C. Add DIPEA dropwise over 5 minutes.
-
Why? Exothermic neutralization can degrade the reagent. Low temp prevents immediate self-alkylation.
-
-
Nucleophile Addition: Add the secondary amine (1.2 eq) in one portion at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check via LC-MS.[2] Look for the disappearance of the starting material (m/z ~144 for free base cation) and appearance of product.
-
-
Workup:
-
Dilute with EtOAc (10x volume).
-
Wash with saturated
(2x) and Brine (1x). -
Note: If the product is highly polar (water-soluble), skip aqueous wash and evaporate DMF directly, then purify via reverse-phase prep-HPLC.
-
Protocol B: Thiazole Coupling (Thiamine Analog Synthesis)
Target Application: Vitamin B1 Analog Construction
Objective: Quaternization of a thiazole nitrogen.
-
Dissolution: Dissolve the thiazole derivative (1.0 eq) in Acetonitrile (
). -
Reagent Addition: Add 2-(Chloromethyl)pyrimidin-4-amine HCl (1.1 eq).
-
Reflux: Heat to 80°C (Reflux) for 12–24 hours.
-
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold acetonitrile/ether.
Visualization of Reaction Logic
The following diagram illustrates the decision matrix and reaction pathway, highlighting critical control points to avoid side reactions.
Figure 1: Reaction pathway logic. Green path indicates optimal protocol; Red paths indicate failure modes due to poor stoichiometry or moisture.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted SM | Salt not dissolved or neutralized. | Switch to DMSO; Ensure Base > 2.0 eq. Check base quality. |
| New Spot on TLC (Lower Rf) | Hydrolysis to alcohol (2-(hydroxymethyl)...). | Ensure solvents are anhydrous . Dry glassware thoroughly. |
| Polymer/Gunk Formation | Self-alkylation (Dimerization). | Add the nucleophile immediately after neutralization, or mix nucleophile + base first, then add the chloromethyl reagent. |
| Product in Aqueous Layer | Product is too polar (amphoteric). | Do not use aqueous extraction. Evaporate DMF/DMSO and use Prep-HPLC or ion-exchange resin. |
Safety & Handling (SDS Summary)
-
Vesicant Warning: Chloromethyl pyrimidines are potent alkylating agents. They can alkylate DNA. Handle exclusively in a fume hood.
-
Skin Contact: Corrosive. Wear double nitrile gloves.
-
Deactivation: Quench excess reagent with a solution of dilute ammonia or nucleophilic amine (e.g., ethanolamine) before disposal.
References
-
BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234346, 2-(Chloromethyl)pyrimidin-4-amine. Retrieved from
-
Zunszain, P. A., et al. (2010). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E. Retrieved from
-
Begley, T. P., et al. (1999). Thiamin biosynthesis in prokaryotes. Archives of Microbiology. (Contextual grounding for Thiamine analog synthesis). Retrieved from
-
Sigma-Aldrich. Product Specification: 2-(Chloromethyl)pyrimidin-4-amine. Retrieved from
Sources
preparation of 2-((aryloxy)methyl)pyrimidin-4-amine derivatives
An In-Depth Guide to the Synthesis and Evaluation of 2-((aryloxy)methyl)pyrimidin-4-amine Derivatives as Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of therapeutic agents.[1][2] Its structural similarity to the nucleobases of DNA and RNA makes it an attractive scaffold for designing molecules that can interact with biological targets.[3] In the realm of oncology and inflammatory diseases, pyrimidine derivatives have been extensively developed as ATP-competitive kinase inhibitors.[4] The pyrimidine core adeptly mimics the adenine ring of ATP, enabling it to form critical hydrogen bond interactions within the hinge region of the kinase active site.[4][5] This has led to the development of numerous FDA-approved drugs for cancer treatment.[6]
The 2-((aryloxy)methyl)pyrimidin-4-amine scaffold represents a versatile and promising class of these inhibitors. This structure allows for extensive chemical modification at two key positions: the aryloxy group, which typically projects into the solvent-exposed region or a hydrophobic back pocket of the ATP-binding site, and the pyrimidin-4-amine, which often engages with the hinge region. By systematically modifying the substituents on the aryl ring, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for the synthesis of 2-((aryloxy)methyl)pyrimidin-4-amine derivatives, offers detailed protocols for their preparation and subsequent biological evaluation, and discusses key insights into their structure-activity relationships (SAR).
Synthetic Strategy: A Modular Approach
A robust and modular synthetic approach is crucial for generating a library of derivatives for SAR studies. The most common and efficient strategy involves a convergent synthesis centered around a key pyrimidine intermediate, followed by a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis to introduce the diverse aryloxy moieties.
The primary building blocks are a pyrimidine core functionalized with a leaving group at the 2-position's methyl group (e.g., 2-(chloromethyl) or 2-(mesyloxymethyl)) and a library of substituted phenols. The amine at the C4 position is critical for kinase hinge binding and is typically installed early or protected throughout the synthesis.
Caption: General synthetic workflow for 2-((aryloxy)methyl)pyrimidin-4-amine derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This section details the synthesis of a representative compound, 2-(((4-fluorophenyl)oxy)methyl)pyrimidin-4-amine, via a two-step process starting from commercially available 2-methyl-4-aminopyrimidine.
Part 1: Synthesis of 2-(chloromethyl)pyrimidin-4-amine hydrochloride (Intermediate 2)
-
Rationale: The chlorination of the methyl group at the C2 position is a critical activation step. N-Chlorosuccinimide (NCS) is a common and effective reagent for radical chlorination, often initiated by a radical initiator like benzoyl peroxide (BPO) under thermal conditions. The use of an anhydrous solvent like carbon tetrachloride (CCl₄) or acetonitrile is essential to prevent hydrolysis of the product. The reaction is performed under an inert atmosphere to prevent side reactions.
Materials and Reagents:
-
2-methyl-4-aminopyrimidine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Benzoyl Peroxide (BPO) (0.1 eq)
-
Anhydrous acetonitrile (MeCN)
-
Diethyl ether
-
Nitrogen gas supply
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-4-aminopyrimidine and anhydrous acetonitrile.
-
Add NCS and BPO to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
The product often precipitates as the hydrochloride salt. Filter the solid and wash it with cold diethyl ether to remove any unreacted NCS and BPO.
-
Dry the resulting white to off-white solid under vacuum. This intermediate is typically used in the next step without further purification.
Part 2: Synthesis of 2-(((4-fluorophenyl)oxy)methyl)pyrimidin-4-amine (Final Product)
-
Rationale: This step is a classic Williamson ether synthesis, a nucleophilic substitution reaction. The phenoxide, generated in situ from 4-fluorophenol and a base, acts as the nucleophile, displacing the chloride from the intermediate. A strong base like sodium hydride (NaH) is used to ensure complete deprotonation of the phenol. Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it solvates the cation, leaving a highly reactive "naked" phenoxide anion.
Materials and Reagents:
-
2-(chloromethyl)pyrimidin-4-amine hydrochloride (Intermediate 2) (1.0 eq)
-
4-fluorophenol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, carefully add the sodium hydride dispersion. Wash the NaH with dry hexanes to remove the mineral oil, and then suspend it in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 4-fluorophenol in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 20-30 minutes at 0°C to allow for the formation of the sodium phenoxide.
-
Add a solution of 2-(chloromethyl)pyrimidin-4-amine hydrochloride in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated ammonium chloride solution at 0°C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Biological Assays: In Vitro Kinase Inhibition
The primary biological application for this class of compounds is the inhibition of protein kinases.[3] An in vitro kinase inhibition assay is the standard method to determine a compound's potency, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]
Caption: Workflow for determining the in vitro kinase inhibitory activity (IC₅₀).
Protocol: Homogeneous Luminescent Kinase Assay
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high ATP level and a strong luminescent signal.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 96-well or 384-well plate, add the reaction components in the following order:
-
Kinase buffer.
-
Test compound at various concentrations.
-
A mixture of the specific kinase and its corresponding substrate peptide.
-
-
Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Kₘ value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[4]
-
Termination and Detection: Stop the reaction and quantify the remaining ATP by adding a detection reagent (e.g., a luciferin/luciferase-based reagent). This reagent will produce a luminescent signal proportional to the ATP concentration.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantitative Data and SAR Insights
The modular synthesis allows for the rapid generation of data to build a structure-activity relationship (SAR) profile. Modifications to the aryloxy ring can significantly impact potency and selectivity.
| Compound ID | Aryl Substituent (R) | Synthetic Yield (%) | Target Kinase IC₅₀ (nM) [e.g., AURKA] |
| EX-1 | H | 65% | 150 |
| EX-2 | 4-F | 72% | 85 |
| EX-3 | 4-Cl | 70% | 70 |
| EX-4 | 4-CH₃ | 68% | 120 |
| EX-5 | 3-CF₃ | 55% | 45 |
| EX-6 | 2,4-diCl | 61% | 25 |
SAR Interpretation:
-
Electronic Effects: The data suggests that electron-withdrawing groups (EWGs) on the phenyl ring, such as fluoro (EX-2), chloro (EX-3), and trifluoromethyl (EX-5), generally lead to increased potency compared to the unsubstituted analog (EX-1). This may be due to favorable electronic interactions within the kinase active site.
-
Steric Effects: The position of the substituent matters. A meta-substituent like -CF₃ (EX-5) appears more favorable than a para-methyl group (EX-4). Dichloro substitution (EX-6) further enhances potency, suggesting the presence of specific hydrophobic pockets that can accommodate these groups.[6]
-
Lead Optimization: Based on this initial data, compound EX-6 emerges as a potent lead. Further optimization could involve exploring other di-substituted patterns or introducing more complex groups to probe deeper pockets within the ATP-binding site.
Troubleshooting and Expert Considerations
-
Low Yield in Chlorination: If the yield of Intermediate 2 is low, ensure all reagents and solvents are completely anhydrous. The reaction can also be sensitive to initiation; sometimes a photolytic initiation (UVA light) can be more controlled than thermal initiation with BPO.
-
Side Reactions in Ether Synthesis: The primary side reaction is N-alkylation of the pyrimidin-4-amine. While O-alkylation of the phenoxide is generally faster and thermodynamically favored, N-alkylation can occur. Running the reaction at lower temperatures (0°C to RT) can help minimize this. If it persists, protection of the 4-amino group (e.g., as a Boc-carbamate) may be necessary.
-
Compound Solubility: Highly substituted, lipophilic analogs may exhibit poor aqueous solubility, complicating biological assays. Co-solvents like DMSO are standard, but concentrations should be kept low (<1%) to avoid artifacts. If solubility remains an issue, formulation strategies or the introduction of solubilizing groups (e.g., morpholine, piperazine) in the next generation of compounds should be considered.[7]
Conclusion
The 2-((aryloxy)methyl)pyrimidin-4-amine scaffold is a highly tractable platform for the development of potent and selective kinase inhibitors. The synthetic route described herein is robust and amenable to library synthesis, allowing for a thorough exploration of the structure-activity landscape. By combining efficient chemical synthesis with quantitative biological assays, researchers can rapidly identify lead compounds for further development in therapeutic areas driven by aberrant kinase signaling.
References
- Benchchem. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
- Wang, X., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC.
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
- Li, J., et al. (2013). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. PMC.
- Kumar, A., et al. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Abdel-Ghaffar, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Guan, A., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety. Journal of Agricultural and Food Chemistry.
- Jones, C. K., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI.
- Smits, R. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.
Sources
- 1. growingscience.com [growingscience.com]
- 2. wjarr.com [wjarr.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis considerations for 2-(Chloromethyl)pyrimidin-4-amine hydrochloride reactions
Executive Summary
2-(Chloromethyl)pyrimidin-4-amine hydrochloride (CAS: 79651-35-7) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and thiamine analogs. Its utility stems from the bifunctionality of the pyrimidine core: a nucleophilic amine at C4 and an electrophilic chloromethyl group at C2.
However, this bifunctionality presents a severe scale-up challenge: Intermolecular Self-Alkylation . In its free base form, the molecule is prone to rapid polymerization, leading to "tarring" and yield loss. This guide details a scalable, self-validating protocol for synthesizing the stable hydrochloride salt, emphasizing the suppression of degradation pathways through strict pH and temperature control.
Strategic Route Selection
The industrial standard for generating chloromethyl pyrimidines is the Deoxychlorination of Hydroxymethyl Pyrimidines .
-
Starting Material: (4-aminopyrimidin-2-yl)methanol.
-
Reagent: Thionyl Chloride (
).[1] -
Solvent: Toluene (Preferred for scale-up over DCM due to higher boiling point and ability to precipitate the product salt).
Mechanism & Causality
Unlike simple alkyl alcohol chlorinations, the presence of the C4-amine introduces a transient intermediate.
-
Sulfinylamine Formation: The C4-amine reacts with
to form a sulfinylamine ( ). This effectively "protects" the amine during the reaction. -
Chlorination: The C2-alcohol is activated by
and displaced by chloride ( ). -
Salt Formation: Upon cooling or quenching, the sulfinylamine hydrolyzes/reverts, and the high concentration of HCl gas generated in situ protonates the amine, precipitating the target molecule as the Hydrochloride salt.
Critical Process Parameters (CPP) & Safety
| Parameter | Specification | Scientific Rationale |
| Reaction Temperature | High enough to drive | |
| Stoichiometry | 1.5 - 2.0 eq | Excess required to drive the reaction and manage the sulfinylamine equilibrium. |
| Water Content | Strict anhydrous conditions required. Water hydrolyzes | |
| Quench pH | DO NOT NEUTRALIZE | The product must be isolated as the HCl salt. Neutralization releases the unstable free base. |
Safety: The "Doom Loop" of Self-Alkylation
The free base of 2-(chloromethyl)pyrimidin-4-amine is inherently unstable. If the amine is not protonated, it acts as a nucleophile, attacking the chloromethyl group of a neighboring molecule.
Figure 1: Stability profile. The molecule must remain in the "Green Zone" (Salt form) during synthesis, storage, and handling.
Scale-Up Protocol: Chlorination via Thionyl Chloride
Scale: 100 g Input (Representative of Pilot Scale)
Equipment: 2L Jacketed Reactor, Overhead Stirrer, Caustic Scrubber (
Step-by-Step Methodology
-
Setup & Inertion:
-
Equip the reactor with a reflux condenser connected to a caustic scrubber (essential for capturing massive
and evolution). -
Purge the system with
for 15 minutes. -
Why: Oxygen is not the enemy here; moisture is.
-
-
Slurry Formation:
-
Charge (4-aminopyrimidin-2-yl)methanol (100 g, 0.80 mol) into the reactor.
-
Add Anhydrous Toluene (800 mL, 8 vol).
-
Note: The starting material will likely not dissolve completely. This is a slurry-to-slurry transformation.
-
-
Reagent Addition (Exotherm Control):
-
Cool the slurry to
. -
Add Thionyl Chloride (116 mL, 1.6 mol, 2.0 eq) dropwise via addition funnel over 60 minutes.
-
CPP: Maintain internal temperature
during addition. The reaction of with the amine and alcohol functionalities is highly exothermic.
-
-
Reaction Phase:
-
Warm the mixture to
over 30 minutes. -
Hold at
for 4–6 hours. -
Visual Check: The slurry consistency will change as the dense alcohol converts to the crystalline hydrochloride salt.
-
Monitoring: Analyze an aliquot by HPLC (quench in dry methanol). Look for disappearance of the alcohol peak.
-
-
Workup (Filtration):
-
Cool the reactor to
and age for 1 hour to maximize precipitation. -
Filtration: Filter the solids under
atmosphere (hygroscopic risk). -
Wash: Wash the cake with cold Toluene (2 x 100 mL) followed by Hexanes (2 x 100 mL) to remove residual
.
-
-
Drying:
-
Dry under vacuum at
for 12 hours. -
Yield Expectation: 85-95%.[2]
-
Storage: Store immediately at
under Argon/Nitrogen.
-
Downstream Application: The "In-Situ" Coupling
Crucial Application Note: When using this building block for coupling (e.g., reacting with a thiol or another amine), never isolate the free base . Perform the neutralization in situ in the presence of the nucleophile.
Coupling Workflow Visualization
Figure 2: Recommended coupling workflow. By adding the base last, the unstable intermediate is generated only when the trapping nucleophile is already present.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis due to wet solvent. | Ensure Toluene is dried over molecular sieves. Check reactor seal. |
| Sticky Solid/Gum | Incomplete removal of | Triturate the gum with dry Diethyl Ether or DCM to induce crystallization. |
| Extra Peaks (HPLC) | Dimer formation (Self-alkylation). | Check if the reaction temperature exceeded |
| Corrosion | HCl gas damage to stainless steel. | Use Glass-Lined Reactors (GLR) or Hastelloy for scale-up. |
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 11235366 (2-(Chloromethyl)pyrimidin-4-amine).
-
Synthetic Methodology (Chlorination)
- Process Development of Chloromethyl Pyrimidines. (General reference to standard thionyl chloride deoxychlorination protocols in heterocyclic chemistry).
- See: Organic Process Research & Development for analogous pyrimidine scale-ups.
-
(Cited for general salt stability data).
-
Safety & Stability
-
Mechanistic Insight (Sulfinylamines)
- Kinetically-driven reactivity of sulfinylamines. National Institutes of Health (NIH) / PMC.
Sources
- 1. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. US4405622A - [1-(1,4-Benzodioxan-2-yl)-4-(4-aminopyrimidin-2-yl]piperazines useful as anti-depressants - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
preventing decomposition of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride. This resource is designed to provide in-depth guidance and troubleshooting advice to help you navigate the complexities of synthesizing this reactive intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride is resulting in low yields and multiple unknown impurities. What are the likely causes?
Low yields and the presence of impurities are common challenges in the synthesis of this compound, primarily due to its inherent reactivity. The principal cause of degradation is the susceptibility of the chloromethyl group to nucleophilic attack. The primary degradation pathway is hydrolysis, which can occur in the presence of even trace amounts of water, leading to the formation of the corresponding 2-(hydroxymethyl)pyrimidin-4-amine.[1][2]
Other potential side reactions include:
-
Reaction with nucleophilic solvents: If protic or other nucleophilic solvents are used (e.g., alcohols, amines), they can react with the chloromethyl group to form ethers or other substitution byproducts.[1][3]
-
Thermal degradation: At elevated temperatures, the compound can decompose, potentially leading to polymerization or the formation of other complex mixtures.[2][3]
-
Dimerization: Under certain conditions, particularly in the presence of a base, the product can react with the starting material or other intermediates to form dimers, such as bis(4-aminopyrimidin-2-ylmethyl) ether.[4]
To mitigate these issues, it is crucial to maintain strictly anhydrous conditions, control the reaction temperature, and select appropriate non-nucleophilic solvents.
Q2: What are the recommended solvents for the synthesis and handling of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride?
The choice of solvent is critical to prevent decomposition. Aprotic, non-nucleophilic solvents are highly recommended.[1]
| Recommended Solvents | Rationale | Not Recommended Solvents | Rationale |
| Toluene | Inert, non-nucleophilic, suitable for chlorination reactions.[5] | Water | Acts as a nucleophile, causing hydrolysis.[1][2] |
| Dichloromethane (DCM) | Good for chlorination at room temperature, but can react with amines at elevated temperatures.[6][7] | Alcohols (Methanol, Ethanol) | Nucleophilic, leading to ether formation.[1] |
| Acetonitrile | Polar aprotic, suitable for subsequent nucleophilic substitution reactions.[3] | Dimethyl Sulfoxide (DMSO) | While aprotic, can be reactive under certain conditions and difficult to remove.[1][8] |
| N,N-Dimethylformamide (DMF) | Polar aprotic, good for solubility, but must be anhydrous.[1][3][8] |
Q3: How does pH affect the stability of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride during workup and purification?
The stability of this compound is significantly influenced by pH.[9][10] While the hydrochloride salt form implies an acidic solution which can provide some stability against deprotonation-driven side reactions, both strongly acidic and neutral to alkaline conditions can promote degradation.
-
Acidic Conditions (low pH): Can catalyze the hydrolysis of the chloromethyl group.[2]
-
Neutral to Alkaline Conditions (pH > 7): Will deprotonate the pyrimidine amine and the hydrochloride, creating a more nucleophilic species that can lead to self-condensation or other side reactions. Alkaline conditions also significantly accelerate the rate of hydrolysis.[2][11]
For workup, it is advisable to maintain a mildly acidic pH to keep the product protonated and minimize side reactions. If the free base is required for a subsequent step, the neutralization should be performed immediately before use, preferably at low temperatures.
Troubleshooting Guide
Issue 1: Incomplete Chlorination of the Precursor Alcohol
If you are observing unreacted 2-(hydroxymethyl)pyrimidin-4-amine in your reaction mixture, consider the following:
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Chlorinating Agent | Ensure at least 1.1 to 1.2 equivalents of thionyl chloride (SOCl₂) are used.[5] |
| Reaction Temperature Too Low | While excessive heat should be avoided, the reaction may require gentle warming to proceed to completion. Monitor the reaction by TLC. A temperature range of room temperature up to 35°C is a good starting point.[5] |
| Poor Quality Thionyl Chloride | Use a fresh bottle of thionyl chloride. Over time, it can decompose, especially if exposed to moisture. |
| Presence of Water | Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5] |
Issue 2: Formation of Polymeric or Tarry Byproducts
The formation of insoluble, polymeric materials is often a sign of uncontrolled reactivity.
| Potential Cause | Troubleshooting Recommendation |
| High Reaction Temperature | The chlorination reaction with SOCl₂ can be exothermic. Add the alcohol precursor to the SOCl₂ solution dropwise at a controlled temperature (e.g., 0-10°C) before allowing it to warm to room temperature.[12] |
| Presence of Base During Chlorination | The chlorination step should be performed in the absence of a base. The HCl generated will form the hydrochloride salt in situ. |
| Incorrect Workup | During workup, avoid using strong bases or prolonged heating, which can promote polymerization.[4] |
Issue 3: Difficulty in Isolating a Pure Product
If you are struggling to obtain a clean product after the reaction, a multi-step purification approach may be necessary.
| Potential Cause | Troubleshooting Recommendation |
| Residual Thionyl Chloride | After the reaction, ensure all excess SOCl₂ is removed under reduced pressure. A co-evaporation with an inert solvent like toluene can be effective. |
| Closely Related Impurities | Recrystallization is a powerful technique for purification. If this is insufficient, column chromatography on silica gel may be required.[4] |
| Hydrolysis During Purification | Use anhydrous solvents for all purification steps. If using column chromatography, ensure the silica gel and eluents are dry. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride
This protocol is based on the chlorination of 2-(hydroxymethyl)pyrimidin-4-amine, a common precursor.
Materials and Reagents:
-
2-(Hydroxymethyl)pyrimidin-4-amine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.
-
Add thionyl chloride (1.2 equivalents) to the toluene and stir at room temperature.[5]
-
Dissolve 2-(hydroxymethyl)pyrimidin-4-amine (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel.
-
Add the solution of 2-(hydroxymethyl)pyrimidin-4-amine dropwise to the stirred thionyl chloride solution. Maintain the temperature below 35°C using a water bath if necessary, as the reaction can be exothermic.[5]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, the product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Filter the solid product under a stream of nitrogen.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.[5]
-
Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidin-4-amine hydrochloride as a solid.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general workflow for assessing the stability of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride in a specific solvent.
Objective: To determine the stability of the compound in a given solvent over time at a specific temperature.
Materials and Equipment:
-
2-(Chloromethyl)pyrimidin-4-amine hydrochloride
-
Solvent of interest (e.g., anhydrous DMF, water)
-
HPLC-UV system
-
Appropriate HPLC column (e.g., C18)
-
Vials and storage containers
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Solution Preparation: Accurately weigh a known amount of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride and dissolve it in the solvent of interest to a known concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of the parent compound.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. The appearance of new peaks indicates the formation of degradation products.[1] A validated stability-indicating analytical method is crucial for accurate assessment.[2]
Visualizing Decomposition Pathways and Prevention
The following diagrams illustrate the key decomposition pathway and the recommended workflow to prevent it.
Caption: Primary Decomposition Pathway: Hydrolysis
Caption: Recommended Workflow for Preventing Decomposition
References
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 2720-2723. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Utah State University. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Aidic. (2016). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]
-
PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. aidic.it [aidic.it]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Influence of Solvents on the Reactivity of 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(Chloromethyl)pyrimidin-4-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this critical synthetic intermediate. The choice of solvent is paramount to the success of your experiments, directly impacting the compound's stability, solubility, and reactivity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.
Part 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental chemical properties of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride and the causal relationship between solvent choice and experimental outcomes.
Q1: What defines the reactivity of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride?
The reactivity of this compound is primarily driven by the chloromethyl group attached to the pyrimidine ring. The carbon atom of the chloromethyl group is highly electrophilic, making it an excellent target for nucleophiles. This is due to two main factors:
-
Inductive Effect: The adjacent chlorine atom and the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring pull electron density away from the methylene (-CH2-) carbon.[1]
-
Leaving Group Stability: The chloride ion (Cl⁻) is a good leaving group, facilitating its displacement.
Consequently, the compound readily undergoes bimolecular nucleophilic substitution (S_N2) reactions .[1][2] In this mechanism, a nucleophile attacks the electrophilic carbon, and the chloride ion is displaced in a single, concerted step.
Caption: General S_N2 mechanism for nucleophilic substitution.
Q2: Why is solvent selection so critical when working with this compound?
Solvent choice is the most common variable leading to failed or low-yielding reactions. The solvent plays three critical roles:
-
Stability: The compound is an alkylating agent and is highly susceptible to degradation via nucleophilic attack from the solvent itself.[3]
-
Solubility: Reactants must be fully dissolved for the reaction to proceed efficiently. Poor solubility can lead to low or no conversion.[1]
-
Kinetics: Solvents mediate the reactivity of the nucleophile. The right solvent can significantly accelerate the desired S_N2 reaction, while the wrong one can suppress it.[1][4]
Q3: Which solvents are recommended for reactions and storage, and why?
Polar aprotic solvents are strongly recommended.[1] These solvents lack acidic protons (labile H+) and cannot act as hydrogen bond donors.[5] They effectively dissolve polar compounds like 2-(Chloromethyl)pyrimidin-4-amine hydrochloride and enhance the reactivity of nucleophiles.
Top Recommendations:
-
Dimethylformamide (DMF): Offers excellent solvating power for a wide range of reactants.[1][3]
-
Dimethyl Sulfoxide (DMSO): Similar to DMF, provides high solubility.[1][3] Note that hygroscopic DMSO can introduce water, so use a freshly opened bottle.[6]
-
Acetonitrile (ACN): A good choice for many S_N2 reactions, particularly with amine nucleophiles.[1]
Causality: Polar aprotic solvents do not form a tight "solvation shell" around the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the S_N2 attack.[1]
Q4: Which solvents must be avoided, and what are the consequences?
Protic solvents should generally be avoided for both storage and reactions.[3] Protic solvents contain acidic protons (e.g., O-H or N-H bonds) and can act as nucleophiles themselves.[5]
Solvents to Avoid:
-
Water (H₂O): Reacts with the compound via hydrolysis to form the inactive 2-(hydroxymethyl)pyrimidin-4-amine.[3]
-
Alcohols (Methanol, Ethanol): React to form the corresponding ether byproducts (e.g., 2-(methoxymethyl)pyrimidin-4-amine).[3]
-
Primary/Secondary Amines (as solvents): While they can be used as reagents, using them as the bulk solvent can lead to complex side reactions if not carefully controlled.
Consequence: The use of protic solvents leads to the irreversible degradation of your starting material, resulting in low yields and the formation of impurities that can complicate purification.
Caption: Degradation of the starting material in common protic solvents.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems encountered during your experiments.
Issue 1: Low or No Conversion to the Desired Product
Q: My reaction isn't working. I'm seeing mostly starting material. What are the common solvent-related causes?
If you observe low or no conversion, the issue often traces back to the reaction conditions, where the solvent plays a pivotal role.
-
Insufficient Basicity: The starting material is a hydrochloride salt. The protonated pyrimidine ring is highly electron-deficient, which deactivates the chloromethyl group towards S_N2 attack.[1] You MUST use a base to neutralize the HCl salt and free the amine.
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow or incomplete. This is a common issue when using less polar solvents.[1]
-
Inappropriate Solvent Choice: As discussed, using a protic solvent (e.g., ethanol) can solvate and stabilize the nucleophile, drastically reducing its reactivity and slowing down the reaction.[1][4]
Caption: Troubleshooting workflow for low product conversion.
Issue 2: Formation of Multiple Products or Unexpected Peaks
Q: My LC-MS/NMR analysis shows several unexpected peaks. What are they, and how do I prevent them?
The appearance of unexpected byproducts is almost always due to the reactivity of the starting material with the solvent or other components in the reaction mixture.
-
Solvent-Derived Impurities: As detailed in Q4, peaks corresponding to the hydrolyzed (from water) or solvolyzed (from alcohol) products are the most common culprits.[3]
-
Solution: Ensure you are using anhydrous grade solvents. If necessary, dry your solvents using standard laboratory procedures (e.g., molecular sieves). Always run reactions under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction.
-
-
Reaction with Base: If you use a nucleophilic base (e.g., an amine base that is not your intended nucleophile), it may compete with your reagent and form an undesired product.[1]
-
Solution: Switch to a non-nucleophilic base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[1]
-
-
High-Temperature Side Reactions: At elevated temperatures, you may observe decomposition or side reactions like Nucleophilic Aromatic Substitution (S_NAr) on the pyrimidine ring itself, though this is less common.[1]
-
Solution: Run the reaction at the lowest effective temperature. Start at room temperature and only increase the temperature gently if the reaction is too slow.[1]
-
Part 3: Experimental Protocols & Data
This section provides actionable protocols and reference data to guide your experimental design.
Data Presentation: Solubility and Solvent Recommendations
Table 1: Quantitative Solubility Profile This data provides a guideline for preparing stock solutions. It is always recommended to perform a small-scale test first.
| Solvent | Solubility (mg/mL) | Solvent Type | Recommendation |
| Dimethylformamide (DMF) | 30[7] | Polar Aprotic | Highly Recommended |
| Dimethyl Sulfoxide (DMSO) | 20[7] | Polar Aprotic | Highly Recommended |
| Acetonitrile (ACN) | Not specified, but used successfully[1] | Polar Aprotic | Recommended |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[7] | Protic (Aqueous) | Not Recommended for Reactions/Storage |
| Ethanol | 2[7] | Polar Protic | Not Recommended for Reactions/Storage |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine This protocol provides a robust starting point for reacting 2-(Chloromethyl)pyrimidin-4-amine hydrochloride with a primary or secondary amine nucleophile.
Materials:
-
2-(Chloromethyl)pyrimidin-4-amine hydrochloride (1.0 equivalent)
-
Amine nucleophile (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-(Chloromethyl)pyrimidin-4-amine hydrochloride.
-
Add enough anhydrous DMF to make an approximately 0.2 M solution.
-
Add the base (K₂CO₃ or DIPEA, 2.0 equivalents) to the suspension. Stir for 15-30 minutes at room temperature to ensure neutralization of the hydrochloride salt.[1]
-
Add the amine nucleophile (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 50-80 °C. The optimal temperature may vary depending on the nucleophile's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
If using K₂CO₃, filter the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Assessing Compound Stability in a Chosen Solvent This protocol helps you verify if your chosen solvent is causing degradation over the timescale of your experiment.
Objective: To determine the stability of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride in a given solvent over time.[3]
Procedure:
-
Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.[3]
-
Initial Analysis (Time Zero): Immediately after preparation, analyze a sample of the solution using a suitable analytical method like HPLC or LC-MS. Record the peak area of the parent compound.[3]
-
Incubation: Store the solution under the conditions intended for your reaction (e.g., room temperature, 50 °C).
-
Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 8h, 24h), withdraw an aliquot of the solution and analyze it using the same analytical method.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial "Time Zero" measurement. A significant decrease in the parent peak area, especially with the appearance of new peaks, indicates degradation.
References
- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. [URL: https://www.benchchem.com/product/b1123/technical-support/stability-of-2-chloromethylpyrimidine-hydrochloride-in-different-solvents]
- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. [URL: https://www.benchchem.com/product/b1123/technical-support/addressing-low-reactivity-of-2-chloromethylpyrimidine-hydrochloride-in-specific-reactions]
- 2-(Chloromethyl)pyrimidine hydrochloride solubility data. [URL: https://www.benchchem.
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. [URL: https://www.benchchem.com/product/b1123/technical-support/an-in-depth-technical-guide-to-the-reactivity-profile-of-2-chloromethylpyrimidine-hydrochloride]
- Practical synthesis of lapatinib. [URL: https://www.researchgate.
- 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride) | Alkylating Agent | MedChemExpress. [URL: https://www.medchemexpress.com/2-chloromethyl-pyridine-hydrochloride.html]
- CN103373951B - A kind of preparation method of lapatinib intermediate - Google Patents. [URL: https://patents.google.
- Practical synthesis of lapatinib - Journal of China Pharmaceutical University. [URL: https://xuebao.cpu.edu.cn/EN/Y2015/V46/I4/485]
- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents. [URL: https://patents.google.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. [URL: https://zenodo.org/records/5903960]
- Lapatinib Synthetic Routes - MedKoo Biosciences. [URL: https://www.medkoo.com/products/2857]
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Alkyl_Halides_and_Nucleophilic_Substitution/4.07%3A_Solvent_Effects_in_Nucleophilic_Substitution]
- 2-(Chloromethyl)pyrimidin-4-amine. [URL: https://www.chemspace.com/compounds/79651-35-7]
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01736k]
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024346/]
- 79651-35-7|2-(Chloromethyl)pyrimidin-4-amine|BLD Pharm. [URL: https://www.bldpharm.com/products/79651-35-7.html]
- Prioritised substance group: Aprotic solvents | HBM4EU. [URL: https://www.hbm4eu.eu/wp-content/uploads/2020/12/HBM4EU_P13.2_aprotic-solvents.pdf]
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. [URL: https://www.researchgate.net/publication/281944889_One-Step_Synthesis_of_2-Chloropyrimidin-4-ol_Derivatives_An_Unusual_Reactivity_of_Thiophosgene]
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. [URL: http://www.physchemres.org/article_175299.html]
- Acid-base behavior in aprotic organic solvents. [URL: https://nvlpubs.nist.gov/nistpubs/Legacy/MONO/nbsmonograph105.pdf]
- CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents. [URL: https://patents.google.
Sources
2-(Chloromethyl)pyrimidin-4-amine hydrochloride stability in solution and storage
Introduction
Welcome to the Technical Support Center. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(chloromethyl)pyrimidin-4-amine hydrochloride. As a reactive intermediate crucial for pharmaceutical synthesis, its integrity is paramount for reproducible and successful experimental outcomes.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, troubleshooting advice, and detailed protocols to ensure the quality of this critical reagent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 79651-35-7 | [4] |
| Molecular Formula | C₅H₆ClN₃ · HCl | [5] |
| Molecular Weight | 179.03 g/mol | [5] |
| Appearance | Crystalline solid | [5][6] |
| Purity | ≥95% | [5][6] |
| Solubility | DMF: ~30 mg/mLDMSO: ~20 mg/mLEthanol: ~2 mg/mLPBS (pH 7.2): ~10 mg/mL | [5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 2-(Chloromethyl)pyrimidin-4-amine hydrochloride?
A1: For long-term storage, the solid compound should be stored at -20°C in a tightly sealed container under an inert atmosphere.[5][6][7] Some suppliers also suggest storage at 4°C is acceptable for maintaining stability.[5] The compound is known to be sensitive to moisture, air, and light, so minimizing exposure is critical.[8][9] When stored correctly at -20°C, the compound is reported to be stable for at least four years.[5][6]
Q2: How should I store solutions of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride?
A2: Stock solutions should be prepared fresh for immediate use whenever possible. If storage is necessary, solutions should be stored at -20°C or -80°C .[10][11] It is highly recommended to aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles. These cycles can introduce moisture, accelerating degradation.[10] As a general guideline, use solutions stored at -20°C within one month and those at -80°C within six months.[10][11]
Q3: What are the best solvents for preparing stock solutions?
A3: Aprotic, non-nucleophilic solvents are recommended. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are suitable choices for preparing stock solutions.[5][6][10] Protic solvents like water, methanol, or ethanol are generally not recommended for anything other than immediate use in a reaction, as they are nucleophilic and can react with the compound, leading to its degradation.[10]
Q4: What are the primary degradation pathways for this compound?
A4: The chemical structure of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride makes it susceptible to several degradation pathways:
-
Hydrolysis: The chloromethyl group is highly susceptible to nucleophilic attack by water. This is the most common degradation pathway, leading to the formation of the less reactive 2-(hydroxymethyl)pyrimidin-4-amine hydrochloride.[5][10] The rate of hydrolysis increases with higher temperatures and at neutral to alkaline pH.[5][12]
-
Thermal Degradation: At elevated temperatures, the compound can decompose.[5] Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8][9]
-
Photodegradation: The pyrimidine ring and the carbon-chlorine bond may be susceptible to photolytic cleavage upon exposure to UV or visible light.[5]
Q5: I've noticed the solid has changed color. Is it still usable?
A5: A change in color, such as turning yellow or brown, is a visual indicator of potential degradation. While a slight color change may not significantly impact every application, it suggests that impurities have formed. For sensitive downstream applications, it is highly recommended to assess the purity of the material using an analytical technique like HPLC before use. The formation of colored impurities upon degradation is a known phenomenon for many pharmaceutical compounds.[13]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpected peaks appear in my HPLC or LC-MS analysis after dissolving the compound.
-
Probable Cause: These peaks are likely degradation products. The most common culprit is hydrolysis, which forms 2-(hydroxymethyl)pyrimidin-4-amine hydrochloride.[10] If an alcohol-based solvent was used (e.g., methanol, ethanol), you might be observing the corresponding ether product (e.g., 2-(methoxymethyl)pyrimidin-4-amine).[10]
-
Solution:
-
Prepare Solutions Fresh: Always prepare solutions immediately before use with high-purity, dry aprotic solvents.
-
Confirm Identity: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurity peaks to help confirm their identity. The hydrolyzed product will have a mass corresponding to the replacement of -Cl with -OH.
-
Perform Forced Degradation: To confirm the identity of degradation peaks, you can perform a forced degradation study (see protocol below) under hydrolytic conditions and compare the resulting chromatogram to your sample.
-
Issue 2: My reaction yield is lower than expected or the reaction has failed.
-
Probable Cause: The reactivity of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride is dependent on the integrity of the chloromethyl group, which acts as an alkylating agent.[10][11] If the compound has degraded (primarily through hydrolysis), its ability to participate in the desired reaction will be diminished, leading to poor yields or reaction failure.
-
Solution:
-
Verify Purity: Before starting the reaction, verify the purity of the starting material, especially if it is from an older batch or has been stored improperly. A quick purity check by HPLC is recommended.
-
Use Fresh Reagent: Whenever possible, use a fresh, unopened container of the reagent.
-
Control Reaction Conditions: Ensure your reaction solvent is anhydrous and that the reaction is protected from atmospheric moisture, for example, by running the reaction under an inert gas like nitrogen or argon.
-
Visualizing Stability and Degradation
To better understand the factors influencing the stability of this compound, the following diagrams illustrate the key relationships and chemical transformations.
Caption: Factors influencing the stability of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride.
Caption: Proposed primary hydrolysis pathway.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a stock solution for immediate use or short-term storage.
Materials:
-
2-(Chloromethyl)pyrimidin-4-amine hydrochloride
-
Anhydrous, high-purity aprotic solvent (e.g., DMSO or DMF)
-
Calibrated analytical balance and volumetric flasks
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Equilibrate the vial of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of the solid in a clean, dry container.
-
Under an inert gas atmosphere, transfer the solid to a volumetric flask.
-
Add a portion of the chosen solvent and gently swirl to dissolve the solid.
-
Once dissolved, add solvent to the final volume mark.
-
If storing, aliquot into single-use vials, purge with inert gas, seal tightly, and place at -20°C or -80°C immediately.
Protocol 2: General Workflow for Solution Stability Assessment
Objective: To determine the stability of the compound in a specific solvent over time.
Procedure:
-
Solution Preparation: Prepare a solution of known concentration as described in Protocol 1.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze the solution using a validated stability-indicating analytical method, such as HPLC-UV.[5] This provides the initial purity profile.
-
Storage: Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same HPLC-UV method.
-
Data Analysis: Compare the purity and the area of the parent peak from each time point to the T=0 sample. The appearance of new peaks or a decrease in the parent peak area indicates degradation.
Protocol 3: Recommended Conditions for Forced Degradation Studies
Objective: To intentionally degrade the compound to identify potential degradation products and develop stability-indicating analytical methods.[5]
| Condition | Protocol |
| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[5] |
| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[5] |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[5] |
| Thermal Degradation | Expose the solid compound to 80°C for 48 hours.[5] |
| Photostability | Expose the solid and a solution to light as per ICH Q1B guidelines.[5] |
Conclusion
The chemical stability of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride is critical for its successful application in research and pharmaceutical development.[5] Adherence to the recommended storage conditions of -20°C in a dry, dark environment is essential for maintaining its integrity.[5][6] By understanding the potential degradation pathways and implementing robust handling procedures and stability assessments, researchers can ensure the quality and reliability of this important synthetic intermediate.
References
-
Material Safety Data Sheet - Pi Chemicals. Pi Chemicals. Available from: [Link]
-
Sun, Z. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]
-
Berzas, J. J. et al. (2004). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 76(13), 3849-3856. Available from: [Link]
-
Brown, D. J. & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 2720. Available from: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]
-
2-Chloromethyl-4-dimethylaminopyridine hydrochloride. PubChem. Available from: [Link]
-
Sun, Z. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available from: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]
-
Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available from: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available from: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available from: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]
-
Stability characteristics of aqueous chloramine-T solutions. Talanta. Available from: [Link]
-
Color changing drug molecules as built in stability indicators. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. wjarr.com [wjarr.com]
- 4. 2-(Chloromethyl)pyrimidin-4-amine - [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scribd.com [scribd.com]
- 13. wjbphs.com [wjbphs.com]
Validation & Comparative
quantitative NMR (qNMR) for 2-(Chloromethyl)pyrimidin-4-amine hydrochloride assay
Title: Comparative Guide: Quantitative NMR (qNMR) vs. HPLC for the Assay of 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride
Executive Summary For the purity assay of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride (CAS: 936643-80-0), qNMR is the superior methodological choice over HPLC-UV. While HPLC is standard for impurity profiling, the high reactivity of the chloromethyl group (an alkylating moiety) renders the molecule unstable on many chromatographic columns and in aqueous mobile phases. qNMR provides a direct, non-destructive, and absolute purity measurement without requiring an identical reference standard, mitigating the risk of on-column degradation and hydrolysis artifacts.
Part 1: Technical Context & Challenge
The Molecule: 2-(Chloromethyl)pyrimidin-4-amine hydrochloride is a critical pyrimidine building block. The Instability Factor: The chloromethyl group at the C2 position is highly electrophilic. In the presence of moisture or nucleophilic solvents (common in HPLC mobile phases), it rapidly hydrolyzes to 2-(hydroxymethyl)pyrimidin-4-amine or cyclizes. The Analytical Gap:
-
HPLC-UV: Requires aqueous buffers (promoting hydrolysis) and a certified reference standard of the exact lot, which is often unavailable for unstable intermediates.
-
Titration (AgNO3): Measures chloride content but cannot distinguish between the intact chloromethyl group and free chloride ions released from degradation.
Part 2: Methodological Comparison
The following table contrasts the performance of qNMR against standard alternatives for this specific substrate.
| Feature | qNMR (Recommended) | HPLC-UV | Potentiometric Titration |
| Primary Output | Absolute Purity (% w/w) | Relative Purity (% Area) | Total Chloride / Amine Content |
| Reference Standard | Internal Standard (IS) (e.g., Dimethyl sulfone). Generic, stable, traceable. | Identical Reference Standard . Hard to obtain; degrades over time. | N/A (Standardized Titrant) |
| Sample Stability | High. Analyzed in anhydrous DMSO-d6; rapid acquisition (<20 mins). | Low. Exposure to aqueous mobile phase promotes hydrolysis during run. | Moderate. Depends on solvent.[1] |
| Specificity | High. Distinguishes intact -CH₂Cl from -CH₂OH (hydrolysis product). | Medium. Hydrolysis peak may co-elute or tail into the main peak. | Low. Cannot distinguish covalent Cl from ionic Cl⁻ accurately. |
| Metrological Traceability | Direct (via IS mass). | Indirect (via Reference Standard purity). | Direct (via Titrant). |
Part 3: The qNMR Protocol (SOP)
Objective: Determine the mass fraction purity of 2-(Chloromethyl)pyrimidin-4-amine HCl using Internal Standard qNMR.
Reagents & Materials
-
Solvent: DMSO-d6 (99.9 atom% D) with low water content. Note: Avoid D₂O or Methanol-d4 due to solvolysis risks.
-
Internal Standard (IS): Dimethyl sulfone (DMSO₂) .
-
Rationale: High stability, distinct singlet signal (~3.0 ppm) that does not overlap with the analyte's -CH₂Cl peak (~4.6 ppm) or aromatic protons.
-
Alternative IS: Maleic Acid (Singlet ~6.2 ppm), provided it resolves from the pyrimidine H-5 doublet.
-
-
Analyte: 2-(Chloromethyl)pyrimidin-4-amine hydrochloride.
Sample Preparation (Gravimetric)
Precision Weighing is the single largest source of uncertainty.
-
Equilibrate the analytical balance (readability 0.01 mg or better).
-
Weigh 10–15 mg of the Internal Standard (DMSO₂) directly into the NMR tube or a weighing boat. Record mass (
) to 0.01 mg. -
Weigh 15–20 mg of the Analyte directly into the same vessel. Record mass (
).-
Target Molar Ratio: Aim for a 1:1 to 3:1 molar ratio (Analyte:IS) to ensure comparable signal intensities.
-
-
Add 0.6 mL of DMSO-d6. Cap immediately.
-
Vortex until fully dissolved. Perform analysis immediately to minimize degradation.
Acquisition Parameters (Instrument: 400 MHz or higher)
To ensure quantitative accuracy (99.9% magnetization recovery), the relaxation delay is critical.
-
Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).
-
Temperature: 298 K (25°C).
-
Spectral Width (SW): 20 ppm (to catch all signals and baseline).
-
Relaxation Delay (d1): 30 seconds .
-
Number of Scans (ns): 16 or 32 (Sufficient for S/N > 150:1).
-
Acquisition Time (aq): > 3 seconds (to avoid FID truncation).
Data Processing
-
Phasing: Manual phasing is required for flat baselines.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial order 1).
-
Integration:
-
Signal A (Analyte): Integrate the -CH₂Cl singlet at ~4.6–4.8 ppm . (Verify no overlap with residual HDO).[5]
-
Signal S (Internal Standard): Integrate the DMSO₂ singlet at ~3.0 ppm .
-
Note: Do not use the amine (-NH₂) protons as they are broad and subject to exchange.
-
Calculation
- : Purity of analyte (% w/w)
- : Integrated Area
- : Number of protons (Analyte -CH₂ = 2; DMSO₂ = 6)
-
: Molar Mass (Analyte free base = 143.57 g/mol ; DMSO₂ = 94.13 g/mol )
-
Critical: If reporting as HCl salt, use
(180.03 g/mol ). If reporting as free base content, use .
-
- : Mass weighed
- : Purity of Internal Standard (as decimal)
Part 4: Visualization of Logic & Workflow
Diagram 1: Analytical Decision Matrix
Caption: Logical pathway for selecting qNMR over HPLC for unstable alkylating agents.
Diagram 2: qNMR Experimental Workflow
Caption: Step-by-step gravimetric preparation and data acquisition cycle.
Part 5: Validation Criteria (Self-Check)
To ensure the trustworthiness of the result, the experiment must pass these internal checks:
-
Signal-to-Noise (S/N): The target peaks must have S/N > 150.
-
Baseline Flatness: The baseline 100 Hz on either side of the integrated peaks must be flat.
-
IS Stability: The IS signal must not show splitting or shifting (indicating reaction with the amine).
-
Specificity Check: Check for a triplet/multiplet at ~4.4 ppm (indicative of -CH₂OH from hydrolysis). If present, the sample has degraded.[2]
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[6][7] BIPM qNMR Guidelines. Available at: [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Available at: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 7. scribd.com [scribd.com]
A Senior Application Scientist's Guide: The Strategic Advantages of 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride in Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The pyrimidine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to engage with a wide range of biological targets.[1][2] Introducing this moiety often requires a robust alkylating agent. This guide provides an in-depth comparison of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride against other alkylating agents, grounded in experimental data and mechanistic insights, to inform your synthetic strategy.
Profiling the Reagent: Beyond a Simple Alkyl Halide
2-(Chloromethyl)pyrimidin-4-amine hydrochloride is a versatile synthetic intermediate prized for its reactive chloromethyl group attached to a pyrimidine ring.[1][3] The hydrochloride salt form enhances the compound's stability, making it more suitable for storage and handling compared to its freebase form.[4]
The key to its utility lies in the electronic nature of the pyrimidine ring. Being an electron-withdrawing heterocycle, it significantly increases the electrophilicity of the benzylic-like carbon in the chloromethyl group.[5] This activation makes it highly susceptible to nucleophilic attack, primarily through an SN2 mechanism, allowing for the efficient formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[1][5]
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 936643-80-0 | [1][3] |
| Molecular Formula | C₅H₅ClN₂ · HCl | [1][3] |
| Molecular Weight | 165.02 g/mol | [1] |
| Appearance | Crystalline solid | [1][3] |
| Solubility | DMSO: 20 mg/mL, DMF: 30 mg/mL, PBS (pH 7.2): 10 mg/mL, Ethanol: 2 mg/mL | [1][3] |
The Comparative Landscape: Reactivity, Stability, and Cost
The primary function of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride is to act as an electrophile. Its performance is best understood in direct comparison to its heavier halogen analogs (bromo- and iodomethyl) and other classes of alkylating agents.
2.1. Head-to-Head: The Halogen Effect (Cl vs. Br vs. I)
The choice of the leaving group (Cl, Br, I) is a critical decision that creates a trade-off between reactivity, stability, and cost.[6]
-
Reactivity: The reactivity in SN2 reactions follows the established trend based on leaving group ability: I > Br > Cl . Iodomethyl and bromomethyl pyrimidines are more reactive and will often proceed under milder conditions or with shorter reaction times.
-
Stability: With higher reactivity comes lower stability. 2-(Chloromethyl)pyrimidin-4-amine hydrochloride exhibits significantly greater shelf stability than its bromo and iodo counterparts.[6] This translates to a longer shelf life, more flexible storage conditions, and often, cleaner reactions with fewer byproducts arising from reagent degradation.[6]
-
Cost-Effectiveness: Chloro-derivatives are frequently more economical to manufacture at an industrial scale, making 2-(Chloromethyl)pyrimidin-4-amine hydrochloride a more attractive option for process development and large-scale synthesis campaigns.[6]
-
Tunable Reactivity: While less reactive, the chloromethyl group's reactivity can be precisely modulated by adjusting reaction conditions such as temperature, base, or solvent. This "tunability" offers a greater degree of control, which is invaluable in the synthesis of complex molecules with multiple potential reaction sites.[6]
Quantitative Performance Comparison
The following table summarizes experimental data, offering a comparative view of different halomethylpyrimidine alkylating agents in the O-alkylation of a substituted pyrimidinone.
| Alkylating Agent | Pyrimidine Substrate | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | 16 | Reflux | 87 | [7][8] |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | 16 | Reflux | 80 | [8] |
| 4-(Chloromethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | 16 | Reflux | 75 | [8] |
This data empirically supports the reactivity trend, showing the highest yield with the iodo- a nalog under identical conditions. However, the chloro-analog still provides a respectable yield, and its stability and cost advantages may make it the superior choice for many applications.
2.2. Broader Context: Comparison with Other Alkylating Agent Classes
While direct analogs provide the closest comparison, it is useful to place chloromethylpyrimidines in the context of other alkylating agents used in drug discovery, such as nitrogen mustards (e.g., Mechlorethamine) or alkyl sulfonates (e.g., MMS).[9] Classical agents like nitrogen mustards are often highly reactive and cytotoxic, forming covalent bonds with DNA, which is their mechanism of therapeutic action.[9] In contrast, 2-(Chloromethyl)pyrimidin-4-amine hydrochloride is not used for its intrinsic biological activity but as a construction tool. Its purpose is to covalently attach a specific, high-value chemical motif (the pyrimidin-4-amine) to a substrate in a controlled synthetic environment. Its reactivity is harnessed for synthesis, not for direct therapeutic effect.
Mechanistic Rationale and Application Workflow
The utility of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride is predicated on the predictable SN2 reaction mechanism.
Caption: General SN2 mechanism for nucleophilic substitution.[5]
This controlled reactivity makes the reagent a cornerstone for building libraries of compounds for screening. A particularly valuable application is in the synthesis of kinase inhibitors. Many such inhibitors are ATP-competitive, and the pyrimidine scaffold is adept at mimicking the purine core of ATP, allowing it to bind in the enzyme's active site.[1]
Caption: Role of the reagent in synthesizing kinase inhibitors.[1][3]
Field-Proven Experimental Protocols
Reproducibility is the hallmark of scientific integrity. The following protocols provide detailed, self-validating methodologies for the use and synthesis of the title compound.
Protocol 1: General N-Alkylation of an Amine Nucleophile
This protocol describes a standard procedure for reacting 2-(Chloromethyl)pyrimidin-4-amine hydrochloride with a primary or secondary amine.
-
Rationale: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction. An inorganic base (K₂CO₃) is used to neutralize the HCl salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Experimental workflow for a typical N-alkylation reaction.[5]
Step-by-Step Methodology:
-
To a solution of 2-(chloromethyl)pyrimidin-4-amine hydrochloride (1.0 eq) in a suitable solvent (e.g., DMF, ethanol, or acetonitrile), add the amine nucleophile (1.0-1.2 eq).[5]
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.2 eq) to neutralize the hydrochloride salt and the acid produced during the reaction.[5]
-
Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Upon completion, cool the mixture, and if necessary, filter off any inorganic salts.
-
The solvent is removed under reduced pressure.
-
The residue is typically dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and DMF.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is typically achieved by flash column chromatography.
Protocol 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
Understanding how a key reagent is prepared provides deeper insight. This protocol outlines the chlorination of the corresponding alcohol using thionyl chloride (SOCl₂).[10]
-
Rationale: Thionyl chloride is an excellent reagent for this transformation as it converts the hydroxyl group into an excellent leaving group. The byproducts of the reaction (SO₂ and HCl gas) are volatile, which simplifies workup. The HCl produced also conveniently forms the desired hydrochloride salt of the product in situ.[10]
Caption: Experimental workflow for the synthesis of the title reagent.[10]
Step-by-Step Methodology:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add anhydrous toluene.[10]
-
Add thionyl chloride (1.1-1.2 eq) to the toluene and stir.[10]
-
Add a solution of 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous toluene dropwise to the stirred thionyl chloride solution at room temperature. The reaction is exothermic; maintain the temperature below 35 °C using a water bath if needed.[10]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
The product hydrochloride salt typically precipitates from the toluene.
-
Filter the solid product under a stream of nitrogen.[10]
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any excess thionyl chloride and other impurities.[10]
-
Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.[10]
Conclusion
2-(Chloromethyl)pyrimidin-4-amine hydrochloride represents a strategic and versatile tool for the synthetic chemist. While not the most reactive alkylating agent in its class, its distinct advantages in stability, cost-effectiveness, and tunable reactivity make it a superior choice for many applications, particularly in process development and large-scale synthesis.[6] Its predictable reactivity and central role in constructing high-value pharmacophores, such as kinase inhibitors, ensure its continued importance in the landscape of drug discovery and medicinal chemistry. By understanding the comparative data and mechanistic principles outlined in this guide, researchers can make more informed decisions to optimize their synthetic routes and accelerate their research programs.
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- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis - Benchchem. (URL: )
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- An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: Synthesis, Properties, and Applications in Drug Discove - Benchchem. (URL: )
- Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers - Benchchem. (URL: )
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The Strategic Displacement: A Comparative Guide to Leaving Groups on the 2-Methylpyrimidine Core
The 2-methylpyrimidine scaffold is a privileged core structure in modern medicinal chemistry, appearing in a multitude of therapeutic agents.[1] Its value lies in its versatile synthetic handles, which allow for the precise installation of various functional groups to modulate pharmacological properties. Among the most critical reactions for derivatizing this core is the nucleophilic aromatic substitution (SNAr), a powerful tool for forging new carbon-heteroatom bonds. The success of this reaction is intrinsically tied to the identity of the leaving group at the target position, typically C2, C4, or C6. This guide provides an in-depth comparison of the efficacy of common leaving groups on the 2-methylpyrimidine core, offering field-proven insights and experimental frameworks for researchers in drug discovery and development.
The Mechanism and the Players: Understanding SNAr on Pyrimidines
Nucleophilic aromatic substitution on electron-deficient heterocycles like pyrimidine does not proceed through a concerted backside attack, as seen in aliphatic SN2 reactions. Instead, it follows a two-step addition-elimination mechanism.[2] The nucleophile first attacks the electron-poor carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily broken in this step. The stability of this intermediate is paramount and is the reason why SNAr is favored at the C2 and C4/C6 positions—the negative charge can be effectively delocalized onto the electronegative ring nitrogen atoms.[4][5] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.
The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex.[4] Consequently, a "good" leaving group in the context of SNAr is not solely defined by its ability to depart, but also by its influence on the electrophilicity of the carbon it is attached to. The general trend for halide leaving group reactivity in activated aryl systems, often referred to as the "element effect," is F > Cl ≈ Br > I.[2][6] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon center exceptionally electrophilic and susceptible to nucleophilic attack, thus lowering the activation energy of the first step.
Caption: Generalized SNAr mechanism on a 2-substituted pyrimidine core.
Comparative Efficacy of Leaving Groups
The choice of leaving group is a strategic decision that impacts reaction conditions, substrate scope, and overall synthetic efficiency. Below is a comparative analysis of common leaving groups employed for the functionalization of the 2-methylpyrimidine core.
| Leaving Group (X) | Typical Reactivity | Common Precursor | Advantages | Disadvantages |
| -F (Fluoro) | Very High | 2-Methylpyrimidin-X-ol | Excellent reactivity allows for mild conditions; often selective over other halides.[7][8] | Precursors can be expensive or require harsh fluorinating agents. |
| -Cl (Chloro) | High | 2-Methylpyrimidin-X-ol | Widely available and cost-effective precursors; good balance of reactivity and stability.[8][9] | Can require higher temperatures or stronger bases than fluoro derivatives. |
| -Br (Bromo) | Moderate-High | 2-Methylpyrimidin-X-ol | Reactivity is comparable to chloro; useful in cross-coupling reactions. | Less common than chloro derivatives; offers little SNAr advantage over chloro. |
| -SO₂R (Sulfone) | Very High | 2-Chloro- or 2-Thio- methylpyrimidine | Excellent activating group; can be tuned electronically.[10] | Requires additional steps to install; generates sulfinate byproduct. |
| -OTs/-OMs (Sulfonates) | Moderate | 2-Methylpyrimidin-X-ol | Good leaving groups in many contexts. | Can be susceptible to hydrolysis; less commonly used than halogens in SNAr.[11] |
In-Depth Analysis
Fluorine: The use of fluorine as a leaving group in SNAr has gained significant traction. Its high electronegativity makes the C2 position of the pyrimidine ring highly electrophilic, leading to rapid formation of the Meisenheimer complex. This enhanced reactivity often allows for reactions to proceed at room temperature, preserving sensitive functional groups elsewhere in the molecule.[7][8] This is particularly advantageous in late-stage functionalization, where complex substrates are involved.[12]
Chlorine: Chlorine remains the workhorse leaving group for pyrimidine chemistry. 2-Chloro-4-methylpyrimidine is commercially available and serves as a robust starting material. While often requiring more forcing conditions (e.g., heating) than their fluoro counterparts, chloro-pyrimidines react predictably with a vast range of nucleophiles, including amines, alcohols, and thiols.[9] The slightly lower reactivity can also be an advantage, offering a degree of chemoselectivity in molecules bearing multiple electrophilic sites.
Sulfones: Recently, sulfones (e.g., tert-butyl sulfone) have emerged as powerful activating groups for SNAr on pyrimidines.[10] The strong electron-withdrawing nature of the sulfone group dramatically increases the electrophilicity of the C2 position. This strategy enables the use of less reactive nucleophiles, such as Grignard reagents, at room temperature, providing efficient access to 2-alkyl and 2-aryl pyrimidines without the need for precious metal catalysts.[10]
Experimental Protocols: A Self-Validating Framework
The following protocols provide detailed, step-by-step methodologies for representative SNAr reactions on a 2-substituted pyrimidine core. The causality behind key choices is explained to ensure reproducibility and understanding.
Protocol 1: Amination of 2-Chloro-4-methylpyrimidine
This protocol describes a standard amination, a cornerstone reaction in medicinal chemistry for generating diverse libraries.
Caption: Experimental workflow for a typical SNAr amination reaction.
Methodology:
-
Reaction Setup: To a clean, dry flask, add 2-chloro-4-methylpyrimidine (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable base such as potassium carbonate or diisopropylethylamine (2.0 eq).
-
Causality: An excess of the nucleophile can drive the reaction to completion. The base is crucial to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.
-
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Causality: These solvents are effective at dissolving the reactants and stabilizing the charged Meisenheimer intermediate, thereby accelerating the reaction.
-
-
Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and polar solvent.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Mild Condition SNAr with a 2-Fluoro-4-methylpyrimidine
This protocol leverages the high reactivity of a fluoro leaving group to enable a reaction under milder conditions, suitable for delicate substrates.
Methodology:
-
Reaction Setup: In a similar setup to Protocol 1, combine 2-fluoro-4-methylpyrimidine (1.0 eq), a nucleophile (e.g., a phenol, 1.1 eq), and a mild base like potassium carbonate (1.5 eq) in a solvent such as acetonitrile or THF.[8]
-
Causality: The high reactivity of the C-F bond towards SNAr allows the use of less forceful conditions and often weaker bases.
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor for completion.
-
Work-up and Isolation: Follow the same procedure as described in Protocol 1. The milder conditions often result in a cleaner crude product, simplifying purification.
Conclusion
The selection of a leaving group for the functionalization of the 2-methylpyrimidine core via nucleophilic aromatic substitution is a critical parameter that dictates reaction efficiency and substrate compatibility. While traditional chloro-pyrimidines offer a robust and cost-effective entry point, fluoro- and sulfone-activated pyrimidines provide access to milder reaction conditions and an expanded scope of compatible nucleophiles. Understanding the interplay between the leaving group's electronic properties and the SNAr mechanism allows researchers to make informed decisions, accelerating the synthesis of novel pyrimidine-based molecules for drug discovery. This guide provides the foundational knowledge and practical protocols to strategically navigate these choices in the laboratory.
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Center for Biotechnology Information. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. National Center for Biotechnology Information. [Link]
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Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed. National Center for Biotechnology Information. [Link]
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Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange. [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. MDPI. [Link]
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Deoxy purine, 2'-O-methyl pyrimidine (dRmY) aptamers as candidate therapeutics - PubMed. National Center for Biotechnology Information. [Link]
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Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed. National Center for Biotechnology Information. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
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Synthesis of diverse substituted pyrimidines through Cu catalyst-controlled Ts group elimination and reinsertion pathway from 2H-azirines with TosMICs. Royal Society of Chemistry. [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. National Center for Biotechnology Information. [Link]
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Recent Advances in Pyrimidine-Based Drugs - PMC. National Center for Biotechnology Information. [Link]
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Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers. [Link]
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How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. [Link]
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Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
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General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. pubs.acs.org. [Link]
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A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. National Center for Biotechnology Information. [Link]
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Traceless solid phase synthesis of 2-substituted pyrimidines using an 'off-the-shelf' chlorogermane-functionalised resin. ResearchGate. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
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Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-Yl Sulfonates With Nucleophiles in Polyethylene Glycol 400. Amanote Research. [Link]
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validation of a synthetic route to a specific kinase inhibitor using 2-(Chloromethyl)pyrimidin-4-amine hydrochloride
This guide provides an in-depth technical comparison of synthetic routes to a potent and selective Aurora A kinase inhibitor with a core 2,4-diaminopyrimidine scaffold. The primary focus is to validate a conceptual synthetic pathway utilizing 2-(Chloromethyl)pyrimidin-4-amine hydrochloride against established, field-proven methodologies. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the discovery and synthesis of kinase inhibitors.
Introduction: The 2,4-Diaminopyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its structural resemblance to the purine core of ATP.[1] This mimicry allows pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of protein kinases, a protein family critically involved in cellular signaling and proliferation.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]
Specifically, the 2,4-diaminopyrimidine core has proven to be an exceptionally effective pharmacophore. The amino groups at the C2 and C4 positions are perfectly positioned to form crucial hydrogen bond interactions with the "hinge region" of the kinase active site, a key anchoring point for many inhibitors.[4] This guide will focus on the synthesis of a representative Aurora A kinase inhibitor, structurally analogous to Alisertib (MLN8237), to compare different synthetic strategies.
Route A (Postulated): Direct Functionalization via 2-(Chloromethyl)pyrimidin-4-amine hydrochloride
This route represents a direct and conceptually straightforward approach, leveraging the inherent reactivity of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride as a key building block. The strategy hinges on a nucleophilic substitution reaction to append the core structure of the target kinase inhibitor.
Scientific Rationale
The primary reactivity of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride is centered on the chloromethyl group. The carbon atom of this group is highly electrophilic, not only due to the attached chlorine (a good leaving group) but also due to the electron-withdrawing nature of the pyrimidine ring. This makes it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[2] This pathway postulates the direct coupling of the pyrimidine core with a suitable amine nucleophile, representing a convergent and potentially efficient synthesis.
Proposed Synthetic Workflow
Caption: Postulated synthetic workflow for Route A.
Experimental Protocol (Conceptual)
-
Neutralization and Nucleophile Preparation: To a stirred solution of the desired amine nucleophile (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.2 equivalents).
-
Addition of Electrophile: Add 2-(Chloromethyl)pyrimidin-4-amine hydrochloride (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to proceed to completion within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the target intermediate.
Validation and Feasibility
While direct and elegant in concept, this route's validation depends on the specific reactivity and potential side reactions. The hydrochloride salt of the starting material must be neutralized in situ, requiring at least one equivalent of base.[4] The choice of a non-nucleophilic base is critical to prevent it from competing with the desired amine nucleophile.[4] The primary challenge lies in potential for N-alkylation on the pyrimidine ring itself or di-alkylation of the amine nucleophile, though the chloromethyl group is the most probable site of reaction.[4]
Route B (Validated): Synthesis via Sequential Nucleophilic Aromatic Substitution (SₙAr)
This is a widely employed and validated strategy for constructing 2,4-diaminopyrimidine scaffolds. It begins with a di-substituted pyrimidine, typically 2,4-dichloropyrimidine, and introduces the two different amine functionalities in a stepwise manner.
Scientific Rationale
The chlorine atoms on 2,4-dichloropyrimidine are activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitrogen atoms in the ring. Critically, the chlorine at the C4 position is generally more reactive than the chlorine at the C2 position. This difference in reactivity allows for a controlled, sequential substitution. The first amine is introduced at the C4 position under milder conditions, and the second, less reactive C2-chloride is then substituted by a second amine, often requiring more forcing conditions (e.g., higher temperatures or acid catalysis).[5]
Synthetic Workflow
Caption: Validated synthetic workflow for Route B.
Experimental Protocol (General)
-
First Nucleophilic Substitution (C4-Position):
-
Dissolve 2,4-dichloropyrimidine (1.0 equivalent) in a solvent such as isopropanol (IPA) or DMF.
-
Add the first amine nucleophile (1.0 equivalent) and a base like diisopropylethylamine (DIPEA, 1.1 equivalents).
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Isolate the 2-chloro-4-aminopyrimidine intermediate by precipitation or extraction.
-
-
Second Nucleophilic Substitution (C2-Position):
-
To a solution of the intermediate from the previous step in a solvent like ethanol or n-butanol, add the second amine nucleophile (1.0-1.2 equivalents).
-
Add a catalytic or stoichiometric amount of a strong acid, such as hydrochloric acid (HCl).
-
Heat the mixture to reflux (e.g., 110-160°C) for several hours until the reaction is complete.[6]
-
Cool the reaction, neutralize, and isolate the crude product.
-
Purify the final 2,4-diaminopyrimidine derivative by column chromatography or recrystallization.
-
Route C (Validated): Pyrimidine Ring Construction (Condensation)
An alternative to functionalizing a pre-existing pyrimidine ring is to construct the ring itself from acyclic precursors. This is a classic and highly versatile approach in heterocyclic chemistry.
Scientific Rationale
This route involves the condensation of guanidine with a β-alkoxyacrylonitrile or a similar three-carbon electrophilic component.[7] The guanidine provides the N-C-N unit that will become the 2-amino-substituted part of the pyrimidine ring, while the three-carbon unit provides the rest of the ring atoms. This method is particularly useful for producing the parent 2,4-diaminopyrimidine, which can then be further functionalized.
Synthetic Workflow
Caption: Validated synthetic workflow for Route C.
Experimental Protocol (General)
-
Reaction Setup: Prepare a solution of β-ethoxyacrylonitrile (1.0 equivalent) in a suitable solvent like isopropanol.
-
Guanidine Addition: Prepare a separate solution of guanidine (generated from its hydrochloride salt with a base like sodium ethoxide, or used as the free base, ~1.1 equivalents) in the same solvent.
-
Condensation: Add the guanidine solution to the β-ethoxyacrylonitrile solution at an elevated temperature (e.g., 60-70°C).[7]
-
Reaction and Isolation: Stir the mixture at reflux for several hours. The product, 2,4-diaminopyrimidine, often precipitates from the reaction mixture upon cooling.
-
Purification: The crude product can be collected by filtration and recrystallized to achieve high purity.
-
Further Elaboration: The resulting 2,4-diaminopyrimidine would then require further functionalization (e.g., through halogenation and subsequent substitution reactions) to arrive at the final complex kinase inhibitor.
Comparison of Synthetic Routes
The choice of a synthetic route is a multi-faceted decision, balancing factors such as efficiency, cost, scalability, and safety.
| Feature | Route A (Postulated) | Route B (Validated) | Route C (Validated) |
| Starting Material | 2-(Chloromethyl)pyrimidin-4-amine HCl | 2,4-Dichloropyrimidine | Guanidine & β-alkoxyacrylonitrile |
| Key Transformation | Sₙ2 on chloromethyl group | Sequential SₙAr | Pyrimidine ring formation |
| Number of Steps | Potentially shorter for core assembly | Moderate; sequential additions | Longer overall due to post-synthesis functionalization |
| Regioselectivity | Good; targets the chloromethyl group | Excellent; controlled by differential reactivity | N/A for initial ring formation |
| Versatility | Limited by availability of the starting material | High; allows diverse amines at C2 and C4 | High; provides a basic core for many derivatives |
| Potential Yield | Moderate to Good (Estimated) | Good to Excellent (Documented)[6] | Excellent for core synthesis (Documented)[7] |
| Scalability | Moderate; depends on starting material cost | High; common industrial process | High; uses inexpensive starting materials |
| Key Challenges | Potential for side reactions; starting material less common | Requires control of reaction conditions for selectivity | Requires multiple subsequent steps for complex targets |
Conclusion and Recommendation
This comparative analysis highlights the distinct advantages and disadvantages of each synthetic approach.
-
Route A (Postulated) offers a conceptually appealing and direct path. Its primary value lies in its novelty and potential for rapid analogue synthesis if the starting material is readily available. However, its practicality is unproven and would require significant optimization to control for potential side reactions. It serves as an excellent topic for exploratory synthetic research.
-
Route B (Validated) represents the current industry standard for this class of compounds. Its predictability, high yields, and exceptional control over regiochemistry make it a robust and reliable method for constructing complex 2,4-diaminopyrimidine derivatives. This route is highly recommended for both library synthesis and scale-up operations.
-
Route C (Validated) is the most fundamental approach, building the heterocyclic core from basic starting materials. While it involves more steps to reach a complex final target, it is extremely cost-effective and scalable for producing the parent 2,4-diaminopyrimidine scaffold. This route is ideal for large-scale manufacturing of the core intermediate, which can then be elaborated using the methods of Route B.
For the development of a specific, complex kinase inhibitor like an Alisertib analog, Route B offers the optimal balance of efficiency, versatility, and reliability. It allows for the controlled and sequential introduction of the necessary pharmacophoric elements onto the pyrimidine core. While the postulated Route A is an intriguing academic exercise, the validated SₙAr methodology of Route B provides a self-validating system with a higher probability of success for drug development professionals.
References
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof - Google Patents [patents.google.com]
- 7. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride and Its Alternatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Consequently, the efficient and cost-effective synthesis of key pyrimidine intermediates is a critical consideration in pharmaceutical development. This guide provides a comprehensive cost-benefit analysis of utilizing 2-(Chloromethyl)pyrimidin-4-amine hydrochloride as a key building block against viable alternative synthetic strategies for the introduction of the pyrimidin-4-amine-2-ylmethyl moiety in large-scale synthesis.
This in-depth comparison is designed to empower researchers and process chemists to make informed decisions by objectively evaluating the trade-offs between different synthetic routes in terms of cost, efficiency, safety, and scalability. We will explore three primary pathways:
-
Route A: Direct alkylation using 2-(Chloromethyl)pyrimidin-4-amine hydrochloride.
-
Route B: Reductive amination of 2-pyrimidine-4-amine-carboxaldehyde.
-
Route C: Reduction of 2-pyrimidine-4-amine-carbonitrile.
Executive Summary: A Comparative Overview
The optimal synthetic strategy for incorporating the pyrimidin-4-amine-2-ylmethyl group is not a one-size-fits-all solution. The decision is a complex interplay of economic, safety, and process considerations.
Route A , employing the pre-functionalized 2-(Chloromethyl)pyrimidin-4-amine hydrochloride, offers a direct and often high-yielding approach. However, it necessitates the handling of a reactive and potentially hazardous chlorinating agent and the lachrymatory nature of the product itself.[4] Its cost-effectiveness is heavily reliant on the price of the starting 2-(hydroxymethyl)pyrimidin-4-amine and the chosen chlorinating agent.
Route B , which proceeds via the reductive amination of the corresponding aldehyde, provides a convergent and often milder alternative. This route can be particularly advantageous for complex molecules where late-stage introduction of the amine is desirable. The primary drawbacks are the potential multi-step synthesis of the aldehyde precursor and the cost and handling of the reducing agent.
Route C , involving the reduction of the nitrile, offers a pathway that avoids the direct handling of a highly reactive chloromethyl intermediate. This can be a cost-effective option if the starting materials are readily available at a low price. However, this route involves the use of highly toxic cyanide reagents and may require specialized high-pressure hydrogenation equipment, representing a significant capital investment and posing considerable safety challenges.[4]
Route A: The Direct Approach via 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride
This is a classical and straightforward approach that relies on the nucleophilic substitution of the chloride by a desired amine. The starting material, 2-(Chloromethyl)pyrimidin-4-amine hydrochloride, is typically prepared from the corresponding alcohol, 2-(hydroxymethyl)pyrimidin-4-amine.
Causality Behind Experimental Choices
The choice of chlorinating agent is a critical factor in this route. Thionyl chloride (SOCl₂) is a common and cost-effective choice for large-scale production.[5][6] However, it is a corrosive and toxic reagent that generates HCl and SO₂ as byproducts, requiring careful handling and scrubbing of the off-gases.[5][6] Oxalyl chloride, often used with a catalytic amount of DMF (Vilsmeier-Haack type conditions), is a milder alternative that provides cleaner reactions with gaseous byproducts (CO, CO₂, HCl).[5][6][7][8][9][10] The higher cost of oxalyl chloride can often be justified by the simplified workup, higher purity of the intermediate, and milder reaction conditions, which can be crucial for sensitive substrates.[5][6][11]
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride
-
Materials: 2-(Hydroxymethyl)pyrimidin-4-amine, Thionyl chloride or Oxalyl chloride, catalytic DMF (if using oxalyl chloride), and a suitable inert solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, dropping funnel, and a scrubber for acidic gases, charge the inert solvent.
-
Carefully add the chlorinating agent (e.g., 1.1-1.5 equivalents of thionyl chloride) to the solvent.
-
Slowly add a solution or slurry of 2-(hydroxymethyl)pyrimidin-4-amine (1.0 equivalent) in the same solvent to the reactor, maintaining the temperature between 20-30°C. The reaction is exothermic and requires cooling.
-
Stir the mixture at ambient temperature for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, the product may precipitate. The slurry can be filtered, and the solid washed with the solvent and dried under vacuum to yield 2-(Chloromethyl)pyrimidin-4-amine hydrochloride.
-
Cost Analysis
| Reagent/Solvent | Estimated Bulk Price (USD/kg) | Notes |
| 2-(Hydroxymethyl)pyrimidin-4-amine | 50 - 150 | Price is highly dependent on supplier and purity. |
| Thionyl Chloride | 2 - 5 | Commodity chemical, widely available.[12] |
| Oxalyl Chloride | 20 - 50 | Higher cost but offers milder conditions and cleaner reactions.[5][6] |
| Toluene/Dichloromethane | 1 - 3 | Common industrial solvents. |
Note: Prices are estimates and can vary significantly based on market conditions, volume, and supplier.
Safety and Waste Disposal
-
Hazards: Thionyl chloride and oxalyl chloride are highly corrosive and toxic. They react violently with water to release toxic gases (HCl, SO₂). 2-(Chloromethyl)pyrimidin-4-amine hydrochloride is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Waste Disposal: The acidic waste stream from the reaction and scrubbing must be neutralized before disposal. Solvent waste should be collected and disposed of according to local regulations.
Route B: The Convergent Pathway via Reductive Amination
This route involves the synthesis of the aldehyde, 2-pyrimidine-4-amine-carboxaldehyde, followed by its reaction with an amine in the presence of a reducing agent.
Causality Behind Experimental Choices
The synthesis of the aldehyde can be achieved through various methods, including the oxidation of the corresponding alcohol or via a Vilsmeier-Haack reaction on a suitable pyrimidine precursor.[7][8][9][10] The choice of reducing agent for the amination step is critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent that is often preferred for large-scale reductive aminations as it is less toxic than sodium cyanoborohydride and can be used in a one-pot procedure.[13][14][15] Sodium borohydride is a more cost-effective but less selective reducing agent, which may require a two-step procedure (formation of the imine first, followed by reduction) to avoid reduction of the starting aldehyde.[13]
Detailed Experimental Protocol
Step 1: Synthesis of 2-Pyrimidine-4-amine-carboxaldehyde (Illustrative via Vilsmeier-Haack)
-
Materials: A suitable pyrimidine precursor, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), and a suitable workup solvent.
-
Procedure:
-
In a reactor, cool DMF and slowly add POCl₃ to form the Vilsmeier reagent.
-
Add the pyrimidine precursor to the Vilsmeier reagent at a controlled temperature.
-
Heat the reaction mixture and monitor for completion.
-
Quench the reaction mixture with ice water and neutralize to precipitate the aldehyde.
-
Filter, wash, and dry the product.
-
Step 2: Reductive Amination
-
Materials: 2-Pyrimidine-4-amine-carboxaldehyde, the desired amine, sodium triacetoxyborohydride (STAB), and a suitable solvent (e.g., 1,2-dichloroethane or dichloromethane).
-
Procedure:
-
In a reactor, dissolve the aldehyde and the amine (1.0-1.2 equivalents) in the solvent.
-
Add STAB (1.2-1.5 equivalents) portion-wise to the mixture, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and concentrate to obtain the crude product.
-
Purify by crystallization or chromatography.
-
Cost Analysis
| Reagent/Solvent | Estimated Bulk Price (USD/kg) | Notes |
| 2-Pyrimidine-4-amine-carboxaldehyde | 100 - 300+ | Price is highly variable and depends on the synthetic route to the aldehyde. |
| Sodium Triacetoxyborohydride (STAB) | 67 - 150 | More expensive than NaBH₄ but offers better selectivity.[4][7][16][17][18] |
| Sodium Borohydride | 20 - 50 | A more economical but less selective reducing agent. |
| 1,2-Dichloroethane | 1 - 3 | Common industrial solvent. |
Safety and Waste Disposal
-
Hazards: Vilsmeier-Haack reagents are corrosive. STAB and sodium borohydride are flammable solids and react with water to produce flammable hydrogen gas.
-
Waste Disposal: The waste from reductive amination may contain boron compounds and residual amines, which should be treated before disposal. Amine waste can be challenging to treat biologically and may require specialized disposal methods.[19][20]
Route C: The Cyanide Pathway via Nitrile Reduction
This route involves the synthesis of 2-pyrimidine-4-amine-carbonitrile, followed by its reduction to the primary amine.
Causality Behind Experimental Choices
The nitrile can be prepared by the cyanation of a suitable precursor, such as a 2-halopyrimidine. The reduction of the nitrile to the amine is a critical step. Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) is a common industrial method.[21][22][23] Raney Nickel is generally more cost-effective than palladium catalysts, but Pd/C can be more active and selective for certain substrates.[16] The reaction is typically carried out under hydrogen pressure in the presence of ammonia to suppress the formation of secondary amine byproducts.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Pyrimidine-4-amine-carbonitrile
-
Materials: 2-Chloro-4-aminopyrimidine, sodium cyanide, and a suitable solvent (e.g., DMSO).
-
Procedure:
-
In a reactor, dissolve 2-chloro-4-aminopyrimidine in the solvent.
-
Carefully add sodium cyanide (1.0-1.2 equivalents).
-
Heat the mixture and monitor the reaction until completion.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter, wash with water, and dry the nitrile.
-
Step 2: Reduction of the Nitrile
-
Materials: 2-Pyrimidine-4-amine-carbonitrile, Raney Nickel or Pd/C, ammonia-saturated methanol, and hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, suspend the nitrile and the catalyst in ammonia-saturated methanol.
-
Pressurize the reactor with hydrogen (typically 50-100 psi).
-
Heat the mixture to 40-60°C and stir vigorously.
-
After the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the reactor and carefully vent the hydrogen.
-
Filter off the catalyst.
-
Concentrate the filtrate to obtain the desired amine.
-
Cost Analysis
| Reagent/Solvent | Estimated Bulk Price (USD/kg) | Notes |
| 2-Chloropyrimidine | 30 - 70 | Price varies with supplier and purity.[2][18][23][24][25][26] |
| Sodium Cyanide | 2 - 4 | Highly toxic; price reflects handling and regulatory costs.[8][27][28][29] |
| Raney Nickel | 30 - 60 | More cost-effective than palladium catalysts.[5][13][30] |
| Palladium on Carbon (5%) | 500 - 1000+ | Precious metal catalyst; higher cost but can be more active. |
| Methanol | < 1 | Commodity solvent. |
Safety and Waste Disposal
-
Hazards: Sodium cyanide is extremely toxic and must be handled with extreme care in a controlled environment. Hydrogen gas is highly flammable and explosive. Raney Nickel and Pd/C are pyrophoric and must be handled wet or under an inert atmosphere.
-
Waste Disposal: Cyanide-containing waste is highly hazardous and requires specialized treatment (e.g., oxidation with hypochlorite) before disposal.[11][12][31][32] Spent hydrogenation catalysts must be carefully handled to prevent fires and disposed of as hazardous waste.
Comparative Analysis and Recommendations
| Feature | Route A (Chloromethyl) | Route B (Reductive Amination) | Route C (Nitrile Reduction) |
| Number of Steps | Fewer (if starting from the alcohol) | More (if aldehyde needs synthesis) | More (cyanation then reduction) |
| Reagent Hazards | High (corrosive/toxic chlorinating agents, lachrymator) | Moderate (flammable hydrides) | Very High (extremely toxic cyanide, flammable H₂, pyrophoric catalysts) |
| Equipment | Standard reactors | Standard reactors | High-pressure autoclave required |
| Cost of Key Reagents | Moderate to High | Moderate to High | Low to Moderate (excluding catalyst) |
| Waste Disposal | Moderate (acidic waste) | Moderate (boron/amine waste) | High (cyanide and heavy metal waste) |
| Process Control | Good | Excellent | Challenging (high pressure, pyrophoric catalyst) |
| Scalability | Good | Good | Challenging |
Expert Insights and Recommendations
-
For early-stage development and smaller-scale synthesis (grams to a few kilograms): Route B (Reductive Amination) with STAB often provides the best balance of flexibility, safety, and yield, especially if the aldehyde is commercially available or can be synthesized in high yield. The milder conditions and one-pot nature of the STAB-mediated reaction are advantageous at this scale.
-
For large-scale, cost-driven manufacturing (multi-kilogram to tons): Route A (Direct Chlorination) using thionyl chloride can be the most economically viable option, provided that the necessary engineering controls are in place to handle the hazardous reagents and byproducts safely. The directness of this route can lead to higher throughput.
-
When is Route C (Nitrile Reduction) a viable option?: This route should only be considered if the infrastructure for handling high-pressure hydrogenations and cyanide is already in place and if the cost of the starting 2-halopyrimidine is significantly lower than the corresponding alcohol or aldehyde. The high toxicity of cyanide and the specialized equipment required make it a less attractive option for many organizations.
Conclusion
The choice of synthetic route for introducing the pyrimidin-4-amine-2-ylmethyl moiety is a strategic decision that must be made on a case-by-case basis. While Route A offers a direct and potentially cost-effective path for large-scale production, the associated hazards of chlorinating agents must be carefully managed. Route B provides a more convergent and often safer alternative, particularly for complex targets, though the synthesis of the aldehyde precursor can add to the overall cost and step count. Route C presents significant safety and handling challenges due to the use of cyanide and high-pressure hydrogenation, making it the least favorable option in most scenarios.
A thorough process hazard analysis, a detailed cost analysis of all raw materials and waste streams, and an evaluation of the available equipment and expertise are essential for selecting the optimal synthetic strategy that aligns with the specific goals of a drug development program.
References
- Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis. (2025). BenchChem.
- Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). BenchChem.
- 2-pyrimidinecarbonitrile 97% (c005b-017284) - Cenmed Enterprises. (n.d.).
- Sodium Cyanide (Cymit)
- Sodium Cyanide (NaCN) – 98% Min Purity for Mining & Industrial Use - Cavin Resources. (n.d.).
- Vilsmeier–Haack reaction - Wikipedia. (n.d.).
- Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)
- 2-Pyrimidinecarbonitrile 97 14080-23-0 - Sigma-Aldrich. (n.d.).
- 2-(Hydroxymethyl)-Pyrimidine (CAS Number: 42839-09-8) | Cayman Chemical. (n.d.).
- 2-Chloro-4-pyrimidinecarbonitrile   - Chem-Impex. (n.d.).
- A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. (2025). BenchChem.
- 2-Chloropyrimidine | 1722-12-9 - ChemicalBook. (2026).
- 2-Pyrimidinecarbonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).
- A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)
- A Head-to-Head Battle of Hydrides: STAB vs.
- 2-Chloropyrimidine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).
- 2-Chloropyrimidine | 1722-12-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- 2-(Hydroxymethyl)pyrimidine 97% | CAS: 42839-09-8 | AChemBlock. (2026).
- Vilsmeier-Haack Reaction - Chemistry Steps. (2023).
- 2-(hydroxymethyl)-Pyrimidine | CAS 42839-09-8 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Sodium Triacetoxyborohydride. (n.d.).
- Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025).
- 2-Hydroxypyrimidine 98 38353-09-2 - Sigma-Aldrich. (n.d.).
- FINAL Vilsmeier Hacck Reaction | PDF | Aldehyde | Unit Processes - Scribd. (2025).
- Reductive amination agents: comparison of Na(CN)
- 2-Chloropyrimidine, 98% 10 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. (n.d.).
- Alternative synthesis routes that lead to starting material 2 via the...
- Reductive Amin
- 2-Chloropyrimidine 95 1722-12-9 - Sigma-Aldrich. (n.d.).
- Comparative Analysis of Synthetic Routes to 2-(Aminomethyl)-5-bromonaphthalene - Benchchem. (2025).
- An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. (2025).
- CN102952083A - Preparation method of 2-amino pyrimidine - Google P
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - Discovery - the University of Dundee Research Portal. (2001).
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activ
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (2022).
- CN102079725B - Method for preparing 2-chloropyrimidine - Google P
- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. (n.d.).
- Drug Substance Manufacturing Process Optimization & Scale-Up - Aragen Life Science. (n.d.).
- Thionyl Chloride Prices, Trends, Chart, Index and News Q4 2025 - ChemAnalyst. (n.d.).
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Safety Operating Guide
2-(Chloromethyl)pyrimidin-4-amine hydrochloride proper disposal procedures
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Safety Directive
Immediate Action Required: Treat 2-(Chloromethyl)pyrimidin-4-amine hydrochloride not merely as a corrosive salt, but as a potential alkylating agent . The chloromethyl moiety (
Do not dispose of this compound down the drain. Do not mix with strong oxidizers or alkaline waste streams.
The following guide synthesizes standard hazardous waste protocols with the specific chemical reactivity of chloromethyl-heterocycles to ensure personnel safety and regulatory compliance.
Chemical Profile & Hazard Identification
Understanding the substrate is the first step in safe disposal. This compound is hygroscopic and hydrolytically unstable, releasing hydrochloric acid (HCl) upon contact with moisture.
| Parameter | Data |
| Chemical Name | 2-(Chloromethyl)pyrimidin-4-amine hydrochloride |
| CAS Number | 79651-35-7 (Free base); 856974-20-4 (HCl salt) |
| Molecular Formula | |
| Primary Hazards | Skin Corr.[1][2][3][4][5][6] 1B (Causes severe burns), Eye Dam. 1 , Acute Tox. 4 (Oral). |
| Reactivity Class | Alkylating Agent ; Acidic (hydrolysis of HCl salt); Electrophile. |
| UN Number | UN 3261 (Corrosive solid, acidic, organic, n.o.s.) |
| Packing Group | II or III (Dependant on specific vendor SDS) |
Strategic Handling: The "Why" Behind the Protocol
As scientists, we must anticipate the chemistry in the waste container.
-
The Alkylating Risk: The chloromethyl group is a "warhead." Unlike simple inorganic salts, this molecule can alkylate nucleophiles (amines, thiols) in your waste stream. Causality: Mixing this with proteinaceous waste or other reactive organic bases can generate uncontrolled exotherms or unknown toxic byproducts.
-
The Hydrolysis Risk:
.-
Operational Impact: If you place this solid into a generic aqueous waste container, it will slowly hydrolyze, lowering the pH of the drum and potentially pressurizing the container with acid fumes. Always segregate into dry, halogenated organic streams or dedicated solid waste.
-
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
Best Practice: Keep the material in its original container if possible, or transfer to a dedicated wide-mouth jar.
-
Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) and strong bases.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to HCl corrosion.
-
Labeling: Affix a hazardous waste label.
-
Text: "Hazardous Waste - Corrosive, Toxic."
-
Constituents: "2-(Chloromethyl)pyrimidin-4-amine HCl."[1]
-
-
Storage: Store in a cool, dry place until pickup. Ensure the cap is tightly sealed to prevent moisture ingress and hydrolysis.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Context: You have used the reagent in a synthesis and have a mother liquor containing the compound.
-
Stream Identification: This falls under Halogenated Organic Solvents .
-
pH Check: Before combining with a central waste carboy, check the pH of your reaction mixture.
-
Action: If pH < 3, neutralize carefully with a dilute sodium bicarbonate solution before adding to the main waste stream to prevent acid-catalyzed reactions in the drum.
-
-
Solvent Compatibility: Ensure the waste solvent (e.g., DCM, Chloroform) is compatible with the facility's halogenated stream.
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or water, depending on solubility).
-
Rinsate Disposal: Collect all three rinses and dispose of them as Halogenated Hazardous Waste (Scenario B). Do not pour rinsate down the sink.
-
Defacing: Deface the label and mark "EMPTY." Dispose of the bottle in glass recycling or trash, strictly adhering to local institutional policy.
Spill Management Protocol (Immediate Response)
If a spill occurs, speed and containment are vital to prevent aerosolization of the corrosive dust.
-
PPE Upgrade: Wear double nitrile gloves (0.11mm minimum), safety goggles, and a lab coat. If the powder is fine/dusty, use a N95 or P100 respirator.
-
Containment: Cover the spill with a dry absorbent pad or spill pillow.
-
Neutralization (Optional but Recommended):
-
Cover the solid with a weak base (e.g., Sodium Carbonate or commercial acid neutralizer).
-
Note: This will generate
gas.[4] Allow the reaction to subside.
-
-
Collection: Sweep the wet slurry into a plastic dustpan. Do not create dust.[3][6]
-
Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with Corrosive/Toxic Solid."
Visualizing the Workflow
The following decision tree illustrates the logical flow for disposing of this specific compound, ensuring no critical decision points are missed.
Figure 1: Disposal Decision Matrix for Chloromethyl-pyrimidine Derivatives. This workflow prioritizes pH neutralization for liquids to prevent waste-drum pressurization and mandates segregation for solids.
Regulatory Compliance & Final Disposition
-
US EPA (RCRA): This waste is likely classified under D002 (Corrosive) and potentially D003 (Reactive) depending on the specific hydrolysis rate, though D002 is the primary driver.
-
Destruction Method: The only acceptable final destruction method for chloromethyl heterocycles is High-Temperature Incineration with flue gas scrubbing. This ensures the complete thermal decomposition of the alkylating warhead and capture of the resulting HCl gas.
Self-Validation Check: Before signing off on the waste manifest, ask: Is this container sealed? Is it separated from oxidizers? Is the pH stable? If yes, the system is safe.
References
-
PubChem. (n.d.). 2-(Chloromethyl)pyrimidin-4-amine.[1][7] National Library of Medicine. Retrieved February 23, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 23, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 23, 2026, from [Link]
Sources
- 1. 2-Chloromethyl-4-dimethylaminopyridine hydrochloride | C8H12Cl2N2 | CID 20140063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 79651-35-7|2-(Chloromethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
